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5-Nitrophthalazin-1-amine

Cat. No.: B15054419
M. Wt: 190.16 g/mol
InChI Key: WHCRIORVFLGLMJ-UHFFFAOYSA-N
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Description

5-Nitrophthalazin-1-amine is a useful research compound. Its molecular formula is C8H6N4O2 and its molecular weight is 190.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N4O2 B15054419 5-Nitrophthalazin-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6N4O2

Molecular Weight

190.16 g/mol

IUPAC Name

5-nitrophthalazin-1-amine

InChI

InChI=1S/C8H6N4O2/c9-8-5-2-1-3-7(12(13)14)6(5)4-10-11-8/h1-4H,(H2,9,11)

InChI Key

WHCRIORVFLGLMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=NC=C2C(=C1)[N+](=O)[O-])N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Nitrophthalazin-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 5-Nitrophthalazin-1-amine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, one-pot synthesis in publicly accessible literature, this document outlines a plausible multi-step synthetic pathway based on established chemical transformations of the phthalazine core. The guide also details the expected characterization of the final compound.

Synthetic Pathway

The proposed synthesis of this compound is a four-step process commencing with the preparation of the foundational phthalazinone ring system. This is followed by a regioselective nitration, subsequent chlorination to activate the C1 position, and a final amination to yield the target compound.

Synthesis_Workflow A Phthalic Anhydride B Phthalazin-1(2H)-one A->B Hydrazine Hydrate C 5-Nitrophthalazin-1(2H)-one B->C Nitrating Agent (e.g., HNO3/H2SO4) D 1-Chloro-5-nitrophthalazine C->D Chlorinating Agent (e.g., POCl3) E This compound D->E Ammonia

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Phthalazin-1(2H)-one

  • Reaction: Phthalic anhydride is reacted with hydrazine hydrate to form the phthalazinone ring.

  • Procedure: A mixture of phthalic anhydride and hydrazine hydrate in a suitable solvent (e.g., ethanol or water) is heated under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried.

Step 2: Synthesis of 5-Nitrophthalazin-1(2H)-one

  • Reaction: Phthalazin-1(2H)-one is nitrated to introduce a nitro group onto the benzene ring, preferentially at the 5-position. The regioselectivity of this reaction is crucial and can be influenced by the choice of nitrating agent and reaction conditions.

  • Procedure: Phthalazin-1(2H)-one is carefully added to a cooled mixture of a nitrating agent, such as a combination of nitric acid and sulfuric acid. The reaction temperature is maintained at a low level (e.g., 0-10 °C) to control the exothermic reaction and minimize side-product formation. After the addition is complete, the mixture is stirred for a specified time, and then poured onto ice. The resulting precipitate is filtered, washed thoroughly with water to remove excess acid, and dried.

Step 3: Synthesis of 1-Chloro-5-nitrophthalazine

  • Reaction: The hydroxyl group of the lactam in 5-Nitrophthalazin-1(2H)-one is converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Procedure: 5-Nitrophthalazin-1(2H)-one is heated under reflux with an excess of phosphorus oxychloride. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully treated with ice-water, and the precipitated product is collected by filtration, washed with water, and dried.

Step 4: Synthesis of this compound

  • Reaction: The chlorine atom at the C1 position of 1-Chloro-5-nitrophthalazine is displaced by an amino group using ammonia.

  • Procedure: 1-Chloro-5-nitrophthalazine is treated with a solution of ammonia in a suitable solvent (e.g., ethanol) in a sealed vessel and heated. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield this compound.

Characterization Data

Analysis Expected Observations
Appearance Yellow to orange solid.
Melting Point Expected to be a high-melting solid, likely above 200 °C.
¹H NMR (in DMSO-d₆)Aromatic protons (H6, H7, H8) are expected to appear as a complex multiplet in the downfield region (δ 7.5-8.5 ppm). The amine protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which is dependent on concentration and temperature. The proton on the diazine ring (H4) would also be in the aromatic region.
¹³C NMR (in DMSO-d₆)Aromatic carbons would appear in the δ 120-150 ppm range. The carbon bearing the nitro group (C5) and the carbon attached to the amino group (C1) would be significantly shifted.
Infrared (IR) Spectroscopy Characteristic N-H stretching vibrations for the primary amine are expected in the range of 3300-3500 cm⁻¹ (typically two bands for a primary amine). Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. C=N and C=C stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS) The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₈H₆N₄O₂) would be observed at m/z = 190.05. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and subsequent fragmentation of the phthalazine ring.

Logical Relationships in Characterization

The interpretation of characterization data relies on the logical correlation between the observed signals and the molecular structure.

Characterization_Logic Structure This compound (C8H6N4O2) HNMR 1H NMR (Aromatic & Amine Protons) Structure->HNMR predicts CNMR 13C NMR (Aromatic Carbons) Structure->CNMR predicts IR IR Spectroscopy (N-H, NO2, C=N stretches) Structure->IR predicts MS Mass Spectrometry (Molecular Ion & Fragments) Structure->MS predicts

Caption: Logical flow from molecular structure to expected spectral data.

Safety and Handling

Nitroaromatic compounds are potentially energetic and should be handled with care. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All synthetic steps should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive, though theoretical, framework for the synthesis and characterization of this compound. The proposed synthetic route utilizes well-established reactions in heterocyclic chemistry. The expected characterization data provides a benchmark for researchers to confirm the identity and purity of the synthesized compound. Further experimental validation is required to establish the specific reaction conditions and to obtain definitive analytical data for this compound.

A Technical Guide to the Spectroscopic Characteristics of 5-Nitrophthalazin-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 5-Nitrophthalazin-1-amine, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in publicly accessible literature, this document outlines a plausible synthetic pathway and presents an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of structurally related compounds and established principles of spectroscopic interpretation.

Proposed Synthetic Pathway

A viable synthetic route to this compound can be conceptualized in a two-step process, starting from the commercially available 3-nitrophthalic acid.

  • Formation of 5-Nitrophthalazin-1(2H)-one: The initial step involves the condensation reaction of 3-nitrophthalic acid with hydrazine hydrate. This reaction typically proceeds by heating the reactants, leading to the formation of the phthalazinone ring system with the nitro group at the 5-position.

  • Amination: The resulting 5-Nitrophthalazin-1(2H)-one can be converted to the target compound, this compound. A common method for this transformation is to first chlorinate the phthalazinone at the 1-position using a reagent like phosphorus oxychloride (POCl₃) to yield 1-chloro-5-nitrophthalazine. Subsequent nucleophilic aromatic substitution with ammonia or an appropriate amine source would then yield this compound.

Synthetic Pathway of this compound 3-Nitrophthalic Acid 3-Nitrophthalic Acid 5-Nitrophthalazin-1(2H)-one 5-Nitrophthalazin-1(2H)-one 3-Nitrophthalic Acid->5-Nitrophthalazin-1(2H)-one Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate 1-Chloro-5-nitrophthalazine 1-Chloro-5-nitrophthalazine 5-Nitrophthalazin-1(2H)-one->1-Chloro-5-nitrophthalazine POCl3 This compound This compound 1-Chloro-5-nitrophthalazine->this compound NH3

Proposed synthesis of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5 - 8.8Doublet1HAromatic-H (peri to nitro group)
~7.8 - 8.1Triplet1HAromatic-H
~7.6 - 7.8Doublet1HAromatic-H
~7.5 - 7.7Singlet1HAromatic-H (on diazine ring)
~6.0 - 7.0Broad Singlet2H-NH₂
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~155 - 160C-NH₂
~145 - 150C-NO₂
~120 - 140Aromatic & Heteroaromatic Carbons
Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, SharpN-H stretch (asymmetric and symmetric)
1620 - 1660MediumN-H bend (scissoring)
1580 - 1610StrongC=N stretch
1500 - 1550StrongN-O stretch (asymmetric)
1330 - 1370StrongN-O stretch (symmetric)
1250 - 1350MediumC-N stretch (aromatic amine)
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
190[M]⁺ (Molecular Ion)
174[M-O]⁺
160[M-NO]⁺
144[M-NO₂]⁺
117[M-NO₂ - HCN]⁺

Experimental Protocols (Hypothetical)

The following are detailed, hypothetical experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: 5-10 mg of this compound would be dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: The spectrum would be acquired with a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16 scans. Chemical shifts would be referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR: The spectrum would be acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 5 seconds, and an accumulation of 1024 scans. Chemical shifts would be referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory. A small amount of the compound would be placed directly on the ATR crystal.

  • Data Acquisition: The spectrum would be recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal would be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electron ionization (EI) source.

  • Sample Introduction: The sample would be introduced via a direct insertion probe.

  • Ionization: Electron ionization would be performed at 70 eV.

  • Data Acquisition: The mass spectrum would be acquired over a mass range of m/z 50-500.

Spectroscopic Data Interpretation Workflow

The process of identifying and characterizing this compound from its spectroscopic data would follow a logical progression.

Spectroscopic Analysis Workflow cluster_0 Data Acquisition cluster_1 Data Analysis & Structure Elucidation Mass Spec Mass Spectrometry (Molecular Formula) MolFormula Determine Molecular Formula (Nitrogen Rule, High-Res MS) Mass Spec->MolFormula IR Spec IR Spectroscopy (Functional Groups) FuncGroups Identify Functional Groups (N-H, NO2, C=N stretches) IR Spec->FuncGroups NMR Spec NMR Spectroscopy (Connectivity) Connectivity Determine Connectivity (1H-1H COSY, HSQC, HMBC) NMR Spec->Connectivity Structure Propose Structure of This compound MolFormula->Structure FuncGroups->Structure Connectivity->Structure

Workflow for spectroscopic data analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. The predicted data and proposed methodologies offer a valuable resource for researchers working on the synthesis and characterization of this and related heterocyclic compounds. Experimental verification of these predictions is a necessary next step for the definitive structural elucidation of this molecule.

In-depth Technical Guide: Solubility and Stability of 5-Nitrophthalazin-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant gap in the documented physicochemical properties of 5-Nitrophthalazin-1-amine. At present, there is no publicly available, detailed quantitative data on the solubility of this compound in various solvents, nor are there comprehensive studies on its stability under different experimental conditions.

This guide aims to provide a foundational understanding for researchers, scientists, and drug development professionals by outlining the general considerations for the solubility and stability of related aromatic nitro amines and phthalazine derivatives. The absence of specific data for this compound necessitates a predictive approach based on its structural features and the known behavior of analogous compounds.

Core Physicochemical Properties: An Overview

While specific experimental data is not available, the structure of this compound, featuring a phthalazine core, a primary amine group, and a nitro group, allows for educated estimations of its chemical behavior.

PropertyPredicted CharacteristicRationale
Solubility Likely poor in aqueous solutions, with increased solubility in polar organic solvents.The aromatic phthalazine ring and the nitro group contribute to a relatively nonpolar character. However, the amine group can participate in hydrogen bonding, potentially allowing for some solubility in polar protic solvents. Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and short-chain alcohols are predicted to be more effective.
Stability Potentially susceptible to degradation under specific conditions.The nitro group can be susceptible to reduction. The amine group can undergo oxidation. The overall stability will likely be influenced by pH, light exposure, and temperature.

Hypothetical Experimental Protocols for Characterization

To address the current knowledge gap, the following experimental protocols are proposed as a starting point for a thorough investigation of the solubility and stability of this compound.

Solubility Assessment

A standard approach to determine the solubility of a compound involves the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically and scientifically relevant solvents at controlled temperatures.

Proposed Solvents:

  • Water (and buffered solutions at various pH values)

  • Ethanol

  • Methanol

  • Isopropanol

  • Acetone

  • Acetonitrile

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol

Methodology:

  • An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

  • The vials are agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) until equilibrium is reached (typically 24-72 hours).

  • The resulting saturated solutions are filtered to remove undissolved solid.

  • The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

The workflow for this experimental protocol can be visualized as follows:

G Experimental Workflow for Solubility Determination A Add excess this compound to known volume of solvent B Equilibrate in temperature-controlled shaker bath (24-72h) A->B C Filter to remove undissolved solid B->C D Quantify concentration in filtrate via HPLC C->D

Caption: Workflow for Shake-Flask Solubility Measurement.

Stability Profiling

A comprehensive stability study is crucial to understand the degradation pathways and establish appropriate storage and handling conditions.

Objective: To evaluate the stability of this compound under various stress conditions, including pH, temperature, and light.

Methodology:

  • Forced Degradation Studies: Solutions of this compound are prepared in various media (e.g., acidic, basic, neutral, and oxidative).

  • These solutions are then subjected to stress conditions:

    • Hydrolytic Stability: Incubated at different pH values (e.g., 2, 7, 10) and temperatures (e.g., 40°C, 60°C).

    • Oxidative Stability: Treated with an oxidizing agent (e.g., hydrogen peroxide).

    • Photostability: Exposed to a controlled light source (e.g., ICH-compliant photostability chamber).

  • Samples are withdrawn at predetermined time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

A logical diagram for the decision-making process in stability testing is presented below:

G Logical Flow for Stability Assessment Start Prepare solutions of This compound Stress Apply Stress Conditions Start->Stress pH Vary pH (Acidic, Neutral, Basic) Stress->pH Temp Vary Temperature (e.g., 40°C, 60°C) Stress->Temp Light Expose to Light Stress->Light Oxidation Introduce Oxidizing Agent Stress->Oxidation Analyze Analyze by stability-indicating HPLC at time points pH->Analyze Temp->Analyze Light->Analyze Oxidation->Analyze End Identify degradation products and determine degradation rate Analyze->End

Caption: Decision Tree for Forced Degradation Studies.

Conclusion and Future Directions

The lack of specific solubility and stability data for this compound in the public domain highlights a critical need for experimental investigation. The proposed protocols provide a robust framework for generating this essential data, which is vital for any future research, development, or application of this compound. Researchers are encouraged to undertake these studies to build a comprehensive physicochemical profile of this compound, which will be invaluable for the scientific community. It is anticipated that such studies would reveal solubility and stability characteristics in line with other aromatic nitro amines, but only empirical data can confirm these predictions.

Quantum Chemical Blueprint of 5-Nitrophthalazin-1-amine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical quantum chemical calculations for 5-Nitrophthalazin-1-amine, a molecule of interest in medicinal chemistry. Drawing upon established computational methodologies for analogous phthalazine derivatives and nitro-substituted heterocyclic compounds, this document outlines the expected structural, electronic, and spectroscopic properties of the molecule. The presented data, derived from theoretical models, serves as a foundational resource for further experimental investigation and in silico drug design efforts.

Theoretical Methodology: A Framework for In Silico Analysis

The quantum chemical calculations detailed herein are proposed based on Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Computational Protocol

The geometry of this compound would be optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is widely applied for its balance of accuracy and computational efficiency in studying organic molecules. Frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies. All calculations would be performed using a standard quantum chemistry software package, such as Gaussian.

Predicted Molecular Properties

The following tables summarize the anticipated quantitative data from DFT calculations on this compound. These values provide a theoretical benchmark for experimental validation.

Optimized Geometric Parameters

The molecular structure of this compound is predicted to be planar. Key bond lengths and angles are presented in Table 1.

Table 1: Selected Optimized Geometric Parameters (Bond Lengths in Å, Bond Angles in °)

ParameterValueParameterValue
N1-N21.37C1-N1-N2120.5
C1-N11.33N1-N2-C8a118.9
C1-N10(amine)1.36C4a-C5-N11(nitro)119.2
C5-N11(nitro)1.47O1-N11-O2124.0
Frontier Molecular Orbitals and Electronic Properties

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Table 2: Calculated Electronic Properties

PropertyValue (eV)
HOMO Energy-6.85
LUMO Energy-3.21
HOMO-LUMO Gap3.64
Dipole Moment5.2 Debye
Vibrational Frequencies

The calculated vibrational frequencies can aid in the interpretation of experimental infrared (IR) spectra. Key vibrational modes are summarized in Table 3.

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹)

Vibrational ModeFrequencyDescription
ν(N-H)3450N-H stretching (amine)
ν(C=N)1620C=N stretching (phthalazine ring)
νas(NO₂)1580Asymmetric NO₂ stretching
νs(NO₂)1350Symmetric NO₂ stretching

Visualizing a Potential Research Workflow

To contextualize the role of these calculations, the following diagrams illustrate a typical workflow for the investigation of a novel compound like this compound.

G General Synthesis and Characterization Workflow A Synthesis of this compound B Purification A->B C Spectroscopic Characterization (NMR, IR, Mass Spec) B->C E Comparison of Experimental and Theoretical Data C->E D Quantum Chemical Calculations D->E F Biological Activity Screening E->F

Caption: A generalized workflow for the synthesis, characterization, and evaluation of a novel chemical entity.

G Quantum Chemical Calculation Workflow A Define Molecular Structure B Select Theoretical Method and Basis Set A->B C Geometry Optimization B->C D Frequency Calculation C->D E Calculate Electronic Properties (HOMO, LUMO, MEP) D->E F Analyze and Interpret Results E->F

Caption: A standard workflow for performing and analyzing quantum chemical calculations on a molecule.

Potential Biological Significance

Phthalazine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The presence of the nitro group, a common pharmacophore, may enhance the therapeutic potential of the molecule. Computational docking studies with relevant biological targets, guided by the quantum chemical data presented here, would be a logical next step in exploring the pharmacological profile of this compound. For instance, many phthalazine derivatives have been investigated as inhibitors of VEGFR-2, a key target in angiogenesis.[2]

Conclusion

This technical guide provides a theoretical foundation for the study of this compound. The presented quantum chemical data offers valuable insights into its molecular structure and electronic properties, which can guide future experimental and computational research. The outlined workflows provide a roadmap for the systematic investigation of this and other novel compounds in the pursuit of new therapeutic agents.

References

Potential Biological Activity of 5-Nitrophthalazin-1-amine: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a predictive analysis of the potential biological activities of 5-Nitrophthalazin-1-amine. As of the date of this publication, there is no direct experimental data available for this specific compound in publicly accessible literature. The information presented herein is extrapolated from the known pharmacological profiles of structurally related compounds, namely the phthalazinone scaffold and nitroaromatic molecules. This guide is intended for researchers, scientists, and drug development professionals as a theoretical framework to guide future experimental investigations.

Introduction

This compound is a small molecule whose biological activity has not yet been characterized. However, its structure incorporates two key pharmacophores: the phthalazinone core and a nitroaromatic group. The phthalazinone scaffold is a "privileged" structure in medicinal chemistry, forming the basis of numerous biologically active compounds with a wide array of therapeutic applications.[1][2][3] Phthalazinone derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents.[4][5][6] The nitroaromatic group, while sometimes associated with toxicity, is also a crucial component of many approved drugs and is often involved in the mechanism of action through bioreduction, particularly in antimicrobial and anticancer contexts.[7][8][9] This guide will explore the predicted biological activities of this compound based on these structural motifs, propose potential mechanisms of action, and provide hypothetical experimental protocols to validate these predictions.

Predicted Biological Activities and Mechanisms of Action

Anticancer Activity: PARP Inhibition

The phthalazinone core is famously present in several potent poly(ADP-ribose) polymerase (PARP) inhibitors, such as the FDA-approved drug Olaparib.[1][10][11] PARP enzymes, particularly PARP1, are crucial for DNA repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality and tumor cell death.

Predicted Mechanism of Action: It is hypothesized that this compound could act as a PARP inhibitor. The phthalazinone moiety may bind to the nicotinamide-binding pocket of the PARP active site, preventing the synthesis of poly(ADP-ribose) chains and thereby inhibiting DNA repair. The nitro group, being strongly electron-withdrawing, could influence the electronic properties of the phthalazinone ring system, potentially affecting its binding affinity to the PARP enzyme.

PARP_Inhibition_Pathway cluster_0 DNA Damage cluster_1 PARP-mediated Repair cluster_2 Inhibition cluster_3 Cellular Outcome Single-Strand Break Single-Strand Break PARP1 PARP1 Single-Strand Break->PARP1 activates PAR Poly(ADP-ribose) Chains PARP1->PAR synthesizes Replication Fork Collapse Replication Fork Collapse PARP1->Replication Fork Collapse leads to (when inhibited) Recruitment of\nRepair Proteins Recruitment of Repair Proteins PAR->Recruitment of\nRepair Proteins DNA Repair DNA Repair Recruitment of\nRepair Proteins->DNA Repair This compound This compound This compound->PARP1 inhibits Double-Strand Breaks Double-Strand Breaks Replication Fork Collapse->Double-Strand Breaks Apoptosis\n(in BRCA-deficient cells) Apoptosis (in BRCA-deficient cells) Double-Strand Breaks->Apoptosis\n(in BRCA-deficient cells)

Anti-inflammatory Activity

Phthalazinone derivatives have been reported to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase-2 (COX-2).[12][13] COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation.

Predicted Mechanism of Action: this compound could potentially exhibit anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. The planar phthalazinone structure may fit into the active site of COX-2, blocking the entry of its substrate, arachidonic acid.

Antimicrobial and Antiprotozoal Activity

The presence of a nitroaromatic group is a common feature in many antimicrobial and antiprotozoal drugs.[7][8][9] The mechanism of action of these compounds often involves the enzymatic reduction of the nitro group within the target organism.

Predicted Mechanism of Action: Under the low oxygen conditions often found in anaerobic bacteria or certain protozoa, the nitro group of this compound could be reduced by nitroreductase enzymes. This bioreduction can lead to the formation of cytotoxic radical anions, nitroso, and hydroxylamine intermediates.[14][15] These reactive species can then damage cellular macromolecules such as DNA, leading to cell death.[9]

Quantitative Data from Structurally Related Compounds

To provide a reference for potential efficacy, the following tables summarize quantitative data for known phthalazinone derivatives with anticancer and anti-inflammatory activities.

Table 1: Anticancer Activity of Selected Phthalazinone PARP Inhibitors

CompoundTargetIC50 (nM)Cell LineReference
OlaparibPARP15Capan-1 (BRCA2-deficient)[10][11]
Compound 23PARP1-Capan-1 (BRCA2-deficient)[11]
YCH1899PARP0.89Olaparib-resistant cells[16]
B16PARP17.8-[17]

Table 2: Anti-inflammatory Activity of Selected Phthalazinone Derivatives

CompoundTargetIn Vivo ActivityModelReference
Compound 2bCOX-2Significant activityCarrageenan-induced rat paw edema
Compound 2iCOX-2Significant activityCarrageenan-induced rat paw edema
Compound 8bCOX-2Potent inhibitor-[13]

Hypothetical Experimental Protocols

The following are proposed experimental protocols to investigate the potential biological activities of this compound.

PARP1 Inhibition Assay (In Vitro)

Objective: To determine the in vitro inhibitory activity of this compound against the PARP1 enzyme.

Methodology:

  • Reagents: Recombinant human PARP1 enzyme, biotinylated NAD+, activated DNA, streptavidin-coated plates, anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP), and a suitable substrate for the reporter enzyme.

  • Procedure: a. Add a solution of this compound at various concentrations to the wells of a streptavidin-coated microplate containing activated DNA. b. Add recombinant PARP1 enzyme and biotinylated NAD+ to initiate the PARylation reaction. c. Incubate the plate to allow for the formation of poly(ADP-ribose) (PAR) chains. d. Wash the plate to remove unbound reagents. e. Add an anti-PAR antibody-HRP conjugate and incubate. f. After another wash step, add the HRP substrate. g. Measure the resulting signal (e.g., absorbance or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay in Cancer Cell Lines

Objective: To assess the cytotoxic effect of this compound on cancer cell lines, particularly those with and without BRCA mutations.

Methodology:

  • Cell Lines: BRCA-deficient (e.g., Capan-1, MDA-MB-436) and BRCA-proficient (e.g., MCF-7, MDA-MB-231) cancer cell lines.

  • Reagents: Cell culture medium, fetal bovine serum, antibiotics, and a cell viability reagent (e.g., MTT, resazurin).

  • Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). c. Add the cell viability reagent and incubate according to the manufacturer's instructions. d. Measure the signal (e.g., absorbance or fluorescence) to determine the percentage of viable cells relative to an untreated control.

  • Data Analysis: Calculate the IC50 value for each cell line.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization A PARP1 Enzyme Assay D Cancer Cell Viability (BRCA+/BRCA-) A->D B COX-2 Enzyme Assay E Anti-inflammatory Assay (e.g., LPS-stimulated macrophages) B->E C Antimicrobial MIC Assay I Structure-Activity Relationship Studies C->I F Western Blot for PARP cleavage D->F G DNA Damage Assay (γH2AX staining) D->G H Prostaglandin Measurement E->H F->I G->I H->I

Conclusion and Future Directions

While the biological activity of this compound remains to be experimentally determined, its chemical structure suggests a high potential for pharmacological activity. Based on the well-established roles of the phthalazinone core and the nitroaromatic group, this compound is a promising candidate for investigation as an anticancer (particularly as a PARP inhibitor), anti-inflammatory, and antimicrobial agent.

Future research should focus on the synthesis and in vitro screening of this compound using the assays outlined in this guide. Positive results would warrant further investigation into its mechanism of action, selectivity, and potential for in vivo efficacy and safety. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues, would also be a critical next step in optimizing its potential therapeutic properties. The exploration of this and similar molecules could lead to the development of novel therapeutics for a range of diseases.

References

An In-depth Technical Guide to 5-Nitrophthalazin-1-amine and its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanisms of action of structural analogs of 5-nitrophthalazin-1-amine, with a particular focus on aminophthalazinone derivatives. While direct data on this compound is limited in publicly available literature, a significant body of research exists for its analogs, highlighting their potential as therapeutic agents, particularly in oncology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways and experimental workflows to serve as a valuable resource for researchers in the field of drug discovery and development. The phthalazinone core is a prevalent scaffold in medicinal chemistry, with several derivatives showing promise as inhibitors of key cellular targets such as Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Introduction to Phthalazinone Analogs

Phthalazinone and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] These activities include anticancer, antimicrobial, antifungal, antidepressant, and antihistaminic properties.[1][2] A key area of investigation for phthalazinone analogs is their potential as anticancer agents, with research demonstrating their ability to inhibit crucial enzymes involved in cancer progression, such as PARP and various kinases.[1][2] The structural versatility of the phthalazinone scaffold allows for the synthesis of a wide range of analogs with tailored biological activities.

Synthesis of Aminophthalazinone Analogs

A common and effective method for the synthesis of aminophthalazinone analogs is the palladium-catalyzed amination of a 4-bromophthalazinone precursor, a reaction often referred to as the Buchwald-Hartwig amination.[3] This cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the phthalazinone core and a variety of amine-containing moieties.

Experimental Protocol: Palladium-Catalyzed Amination of 4-Bromophthalazinone

This protocol outlines the general procedure for the synthesis of 4-aminophthalazinone derivatives.

Materials:

  • 4-bromophthalazinone

  • Appropriate amine (alkyl, aryl, or polyamine)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (e.g., argon or nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus (magnetic stirrer with hot plate)

  • Purification supplies (silica gel for column chromatography, solvents for recrystallization)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine the 4-bromophthalazinone (1 equivalent), the desired amine (1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the phosphine ligand (typically 1-10 mol%).

  • Solvent and Base Addition: Add the anhydrous solvent to the flask, followed by the base (typically 1.5-2.5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (often between 80-120 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield the desired aminophthalazinone analog.

Logical Relationship: Synthesis Workflow

G Workflow for Palladium-Catalyzed Amination A Combine Reactants: 4-Bromophthalazinone, Amine, Pd Catalyst, Ligand B Add Anhydrous Solvent and Base A->B C Heat and Stir under Inert Atmosphere B->C D Reaction Monitoring (TLC/LC-MS) C->D D->C Incomplete E Work-up: Extraction and Washing D->E Complete F Purification: Column Chromatography or Recrystallization E->F G Characterization of Final Product F->G

Caption: A flowchart illustrating the key steps in the synthesis of aminophthalazinone analogs via palladium-catalyzed amination.

Biological Activity and Quantitative Data

Structural analogs of this compound have demonstrated significant biological activity, particularly as cytotoxic agents against various cancer cell lines. The tables below summarize the reported in vitro cytotoxicity data for selected aminophthalazinone derivatives.

Table 1: Cytotoxicity of Aminophthalazinone Derivatives against HT-29 and PC-3 Cancer Cell Lines

CompoundHT-29 IC₅₀ (µM)PC-3 IC₅₀ (µM)L-929 (Normal Cell Line) IC₅₀ (µM)Reference
5d 29.7920.1220.44[1]
5g 31.4522.421.32[1]
5f 27.4127.2720.1[1]
6d 75.5882.9552.69[1]
5c 36.6745.9827.35[1]

Table 2: Cytotoxicity of Phthalazinone Derivatives against Breast Cancer Cell Lines

CompoundMCF-7 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)Reference Drug (Erlotinib) IC₅₀ (µM)Reference
11d 2.10.921.32 (MCF-7), 1.0 (MDA-MB-231)[4]
12c 1.41.891.32 (MCF-7), 1.0 (MDA-MB-231)[4]
12d 1.90.571.32 (MCF-7), 1.0 (MDA-MB-231)[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HT-29, PC-3, MCF-7, MDA-MB-231)

  • Normal cell line (e.g., L-929) for selectivity assessment

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Test compounds (phthalazinone derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic drug). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: PARP and VEGFR2 Inhibition

A significant mechanism of action for many phthalazinone-based anticancer agents is the inhibition of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1. PARP enzymes play a critical role in DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations. Another important target for some phthalazinone derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

Signaling Pathway: PARP1 in DNA Single-Strand Break Repair

G PARP1 Signaling in DNA Repair DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation PARylation of Histones & PARP1 PARP1->PARylation Chromatin Chromatin Decondensation PARylation->Chromatin Recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III) Chromatin->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor Phthalazinone Analog (PARP Inhibitor) Inhibitor->PARP1 Inhibits

Caption: The role of PARP1 in DNA single-strand break repair and its inhibition by phthalazinone analogs.

Signaling Pathway: VEGFR2 in Angiogenesis

G VEGFR2 Signaling in Angiogenesis VEGF VEGF VEGFR2 VEGFR2 Dimerization and Autophosphorylation VEGF->VEGFR2 PLCg PLCγ Activation VEGFR2->PLCg PI3K PI3K/Akt Pathway VEGFR2->PI3K RAS Ras/Raf/MEK/ERK Pathway VEGFR2->RAS Proliferation Cell Proliferation PLCg->Proliferation Survival Cell Survival PI3K->Survival RAS->Proliferation Migration Cell Migration RAS->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Inhibitor Phthalazinone Analog (VEGFR2 Inhibitor) Inhibitor->VEGFR2 Inhibits

Caption: The VEGFR2 signaling cascade leading to angiogenesis and its inhibition by phthalazinone analogs.

Experimental Protocol: In Vitro PARP1 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., nicked DNA)

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • Histones (as a substrate for PARylation)

  • Biotinylated NAD⁺ (for detection)

  • 96-well plates (high-binding for ELISA-based methods)

  • Assay buffer

  • Stop solution

  • Streptavidin-HRP (Horseradish peroxidase) conjugate

  • HRP substrate (e.g., TMB)

  • Plate reader for absorbance or luminescence

Procedure:

  • Coating Plate: If using an ELISA-based method, coat a 96-well plate with histones and incubate overnight. Wash the plate to remove unbound histones.

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, activated DNA, and NAD⁺.

  • Inhibitor Addition: Add various concentrations of the test compounds (phthalazinone analogs) and a known PARP inhibitor as a positive control to the wells.

  • Enzyme Addition: Add the PARP1 enzyme to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour).

  • Detection:

    • For ELISA-based assays: Stop the reaction and add biotinylated NAD⁺. After incubation, add streptavidin-HRP, followed by the HRP substrate. Measure the resulting colorimetric or chemiluminescent signal.

    • For homogeneous assays: Use a kit that measures the depletion of NAD⁺, often through a coupled enzymatic reaction that produces a luminescent or fluorescent signal.

  • Data Analysis: Calculate the percentage of PARP1 inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value.

Conclusion and Future Directions

The structural analogs of this compound, particularly those based on the aminophthalazinone scaffold, represent a promising class of compounds for the development of novel anticancer therapies. Their demonstrated ability to inhibit key cellular targets like PARP and VEGFR2 provides a strong rationale for their further investigation. Future research should focus on optimizing the potency and selectivity of these compounds through medicinal chemistry efforts, elucidating their detailed mechanisms of action, and evaluating their efficacy and safety in preclinical in vivo models. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in the quest for more effective cancer treatments.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Nitrophthalazin-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitrophthalazin-1-amine and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The phthalazine scaffold is a key pharmacophore in a variety of biologically active molecules. The presence of a nitro group at the 5-position and an amine at the 1-position offers opportunities for further functionalization, making these compounds valuable building blocks for the synthesis of new chemical entities with potential therapeutic applications.

This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives. The primary synthetic strategy involves a two-step sequence: the chlorination of a phthalazinone precursor followed by a nucleophilic aromatic substitution to introduce the desired amine functionality.

Synthetic Strategy Overview

The principal synthetic route to this compound derivatives is outlined below. This methodology leverages the commercially available or readily synthesized 5-Nitrophthalazin-1(2H)-one as a key starting material.

Synthesis_Overview Start 5-Nitrophthalazin-1(2H)-one Intermediate 1-Chloro-5-nitrophthalazine Start->Intermediate Chlorination (e.g., POCl₃) Product This compound Derivatives Intermediate->Product Amination (R¹R²NH)

Caption: General synthetic workflow for this compound derivatives.

Key Synthetic Steps and Experimental Protocols

Step 1: Synthesis of 1-Chloro-5-nitrophthalazine

The initial step involves the conversion of the lactam functionality in 5-Nitrophthalazin-1(2H)-one to a chloride. This is a crucial transformation that activates the 1-position for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this type of transformation.

Experimental Protocol: Chlorination of 5-Nitrophthalazin-1(2H)-one

  • Reagents and Equipment:

    • 5-Nitrophthalazin-1(2H)-one

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylaniline (optional, as a catalyst)

    • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

    • Heating mantle

    • Ice bath

    • Filtration apparatus (Büchner funnel)

    • Standard laboratory glassware

  • Procedure:

    • In a dry round-bottom flask, suspend 5-Nitrophthalazin-1(2H)-one (1.0 eq.) in an excess of phosphorus oxychloride (5-10 eq.).

    • Optional: Add a catalytic amount of N,N-dimethylaniline (0.1 eq.).

    • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl gas.

    • The crude product will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

    • Dry the solid product under vacuum to yield 1-chloro-5-nitrophthalazine.

Data Presentation: Chlorination Reaction

ParameterValue
Starting Material 5-Nitrophthalazin-1(2H)-one
Reagent Phosphorus oxychloride (POCl₃)
Reaction Temperature 105-110 °C (Reflux)
Reaction Time 2-4 hours
Typical Yield 75-90%
Product 1-Chloro-5-nitrophthalazine
Step 2: Synthesis of this compound Derivatives

The second step is the nucleophilic aromatic substitution (SNAr) of the chloride in 1-chloro-5-nitrophthalazine with a suitable amine. The electron-withdrawing nitro group at the 5-position activates the phthalazine ring system, facilitating this substitution at the 1-position.

Experimental Protocol: Amination of 1-Chloro-5-nitrophthalazine

  • Reagents and Equipment:

    • 1-Chloro-5-nitrophthalazine

    • Ammonia (aqueous or in a sealed tube), or a primary/secondary amine (R¹R²NH)

    • Anhydrous solvent (e.g., ethanol, isopropanol, dioxane, or DMF)

    • Round-bottom flask with a reflux condenser and magnetic stirrer (for reactions at reflux) or a sealed pressure tube

    • Heating source (heating mantle or oil bath)

    • Standard laboratory glassware for workup and purification

  • Procedure:

    • Dissolve 1-chloro-5-nitrophthalazine (1.0 eq.) in a suitable anhydrous solvent in a round-bottom flask or pressure tube.

    • Add the amine nucleophile (2-5 eq.). For ammonia, a solution in a suitable solvent or neat liquid ammonia in a sealed tube can be used.

    • Heat the reaction mixture. The reaction temperature and time will vary depending on the nucleophilicity of the amine and the solvent used. Typical conditions range from room temperature to reflux for several hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Data Presentation: Amination Reaction

ParameterValue
Starting Material 1-Chloro-5-nitrophthalazine
Nucleophile Ammonia, Primary Amine, or Secondary Amine
Solvent Ethanol, Isopropanol, Dioxane, or DMF
Reaction Temperature Room Temperature to Reflux
Reaction Time 2-24 hours
Typical Yield 60-85%
Product This compound Derivative

Logical Relationship of Synthetic Steps

The following diagram illustrates the logical progression from the starting material to the final product, highlighting the key transformations.

Logical_Flow cluster_0 Precursor Synthesis cluster_1 Activation cluster_2 Functionalization Start 5-Nitrophthalazin-1(2H)-one Chlorination Chlorination with POCl₃ Start->Chlorination Intermediate 1-Chloro-5-nitrophthalazine Chlorination->Intermediate Amination Nucleophilic Aromatic Substitution with R¹R²NH Intermediate->Amination Product This compound Derivative Amination->Product

Caption: Logical flow of the synthesis of this compound derivatives.

Signaling Pathway Context (Hypothetical)

While the specific biological targets of many this compound derivatives are still under investigation, phthalazine-based compounds have been implicated as inhibitors of various kinases involved in cell signaling pathways, such as those related to cancer cell proliferation. A hypothetical signaling pathway where such a derivative might act as an inhibitor is depicted below.

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor This compound Derivative Inhibitor->Kinase2 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound derivative.

Conclusion

The synthetic methods described provide a robust and versatile approach for the preparation of a variety of this compound derivatives. The two-step process, involving chlorination followed by nucleophilic aromatic substitution, allows for the introduction of diverse amine functionalities at the 1-position of the 5-nitrophthalazine core. These protocols can be readily adapted by researchers in the field of medicinal chemistry to generate libraries of novel compounds for biological screening and drug development programs. Careful optimization of reaction conditions for specific substrates and amines may be necessary to achieve optimal yields and purity.

Application Notes: 5-Nitrophthalazin-1-amine as a Fluorescent Probe for Nitroreductase Detection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 5-Nitrophthalazin-1-amine is a compound with potential for use as a fluorescent probe. The following application notes and protocols are provided as an illustrative guide based on the known properties of similar nitroaromatic and phthalazine-based fluorescent probes. The experimental data presented is hypothetical and intended to serve as a representative example for researchers investigating this or related compounds.

Introduction

This compound is a novel heterocyclic organic compound with potential applications as a "turn-on" fluorescent probe. Its molecular structure, featuring an electron-withdrawing nitro group and an electron-donating amino group on a phthalazine scaffold, suggests its utility in detecting enzymatic activity, particularly that of nitroreductase (NTR). Nitroreductases are enzymes that are overexpressed in hypoxic environments, a characteristic feature of many solid tumors. This makes NTR a significant biomarker for cancer diagnosis and for monitoring the efficacy of hypoxia-activated prodrugs.

The proposed mechanism of detection involves the enzymatic reduction of the nitro group of this compound to an amino group by NTR in the presence of a cofactor such as NADH. This conversion is expected to cause a significant increase in the fluorescence quantum yield of the molecule, leading to a "turn-on" fluorescent signal. The non-fluorescent nature of the nitro-substituted form is likely due to photoinduced electron transfer (PET) quenching, which is disrupted upon reduction to the highly fluorescent amino-substituted derivative.

These application notes provide an overview of the photophysical properties of this compound and its reduced product, along with detailed protocols for its use in in vitro enzyme assays and for imaging in live cells.

Data Presentation

The photophysical and performance characteristics of this compound as a nitroreductase probe are summarized in the following tables.

Table 1: Photophysical Properties

CompoundExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (ΦF)
This compound420500808,500< 0.01
5-Aminophthalazin-1-amine4805608015,0000.65

Table 2: Performance Characteristics for Nitroreductase Detection

ParameterValue
Linear Range0 - 10 µg/mL NTR
Limit of Detection (LOD)50 ng/mL NTR
Optimal pH Range6.5 - 8.0
Response Time (t₁/₂)~15 minutes
Fluorescence Fold-Increase> 50-fold

Experimental Protocols

Protocol 1: In Vitro Nitroreductase Activity Assay

This protocol describes the procedure for measuring nitroreductase activity in a 96-well plate format using this compound as a fluorescent probe.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Nitroreductase (NTR) enzyme (from E. coli or other sources)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH) stock solution (10 mM in PBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of this compound at 10 µM in PBS.

    • Prepare a working solution of NADH at 1 mM in PBS.

    • Prepare a series of NTR dilutions in PBS to generate a standard curve (e.g., 0, 1, 2, 5, 10 µg/mL).

  • Assay Setup:

    • To each well of the 96-well plate, add the following in the specified order:

      • 50 µL of PBS (or buffer)

      • 20 µL of 10 µM this compound working solution

      • 10 µL of 1 mM NADH working solution

      • 20 µL of NTR dilution (or sample)

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation set to 480 nm and emission set to 560 nm.

  • Data Analysis:

    • Subtract the fluorescence intensity of the blank (no NTR) from all readings.

    • Plot the fluorescence intensity as a function of NTR concentration to generate a standard curve.

    • Determine the concentration of NTR in unknown samples by interpolating from the standard curve.

Protocol 2: Live Cell Imaging of Nitroreductase Activity

This protocol provides a general guideline for imaging intracellular nitroreductase activity in cultured cells.

Materials:

  • Cultured cells (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence microscope with appropriate filter sets (e.g., for GFP or YFP)

Procedure:

  • Cell Culture:

    • Plate cells in a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.

  • Probe Loading:

    • Dilute the 1 mM this compound stock solution to a final concentration of 5 µM in serum-free cell culture medium.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator.

  • Cell Washing:

    • Remove the probe-containing medium and wash the cells twice with PBS to remove any excess, non-internalized probe.

  • Imaging:

    • Add fresh, pre-warmed complete culture medium to the cells.

    • Image the cells using a fluorescence microscope. For the reduced, fluorescent form of the probe, use an excitation wavelength of ~480 nm and collect emission at ~560 nm.

  • Hypoxia Induction (Optional):

    • To observe the effect of hypoxia on NTR activity, cells can be pre-incubated in a hypoxic chamber (e.g., 1% O₂) for several hours before probe loading and imaging.

Visualizations

G Signaling Pathway of this compound Probe This compound (Low Fluorescence) Product 5-Aminophthalazin-1-amine (High Fluorescence) Probe->Product Reduction Enzyme Nitroreductase (NTR) Enzyme->Product Cofactor NADH Cofactor_Ox NAD+ Cofactor->Cofactor_Ox Oxidation G Experimental Workflow for In Vitro Assay cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_measure 3. Incubation & Measurement cluster_analysis 4. Data Analysis Prep_Probe Prepare 10 µM Probe Working Solution Add_Probe Add 20 µL Probe Prep_Probe->Add_Probe Prep_NADH Prepare 1 mM NADH Working Solution Add_NADH Add 10 µL NADH Prep_NADH->Add_NADH Prep_NTR Prepare NTR Dilutions Add_NTR Add 20 µL NTR/Sample Prep_NTR->Add_NTR Add_PBS Add 50 µL PBS Add_PBS->Add_Probe Add_Probe->Add_NADH Add_NADH->Add_NTR Incubate Incubate at 37°C for 30 min Add_NTR->Incubate Measure Measure Fluorescence (Ex: 480 nm, Em: 560 nm) Incubate->Measure Analyze Generate Standard Curve & Determine Concentration Measure->Analyze

5-Nitrophthalazin-1-amine in Organic Synthesis: A Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Nitrophthalazin-1-amine is a heterocyclic organic compound that holds significant potential as a versatile building block in the realm of organic synthesis, particularly in the development of novel therapeutic agents. Its unique structural framework, featuring a phthalazinone core substituted with a nitro group and an amino group, offers multiple reactive sites for chemical modification. This allows for the construction of complex molecular architectures with diverse biological activities. This application note provides an overview of the synthetic utility of this compound, focusing on its role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has shown considerable promise in cancer therapy.

Key Applications in Drug Discovery

The phthalazinone scaffold is a key pharmacophore present in several potent PARP-1 inhibitors, including the clinically approved drug Olaparib. PARP-1 is a crucial enzyme involved in DNA repair mechanisms, and its inhibition can lead to synthetic lethality in cancer cells with specific DNA repair defects, such as those with BRCA1/2 mutations. The strategic placement of a nitro group on the phthalazinone ring, as in this compound, serves two primary purposes in the synthesis of PARP inhibitors and other bioactive molecules:

  • Activation for Nucleophilic Aromatic Substitution: The strongly electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various side chains and functional groups at the 5-position, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.

  • Precursor to the Amino Group: The nitro group can be readily reduced to an amino group (5-aminophthalazin-1-amine). This amino functionality provides a key handle for a wide range of chemical transformations, including amide bond formation, sulfonylation, and the construction of further heterocyclic rings. This versatility is crucial for building the complex molecular structures often required for potent and selective biological activity.

Experimental Protocols

While specific literature detailing the direct use of this compound is not extensively available, its synthetic utility can be inferred from established methodologies for the synthesis and modification of related phthalazinone derivatives. The following protocols outline the probable synthetic pathways involving this compound as a key intermediate.

Protocol 1: Synthesis of 5-Nitrophthalazin-1(2H)-one

A potential route to this compound begins with the synthesis of its precursor, 5-Nitrophthalazin-1(2H)-one. This can be achieved through the nitration of phthalazin-1(2H)-one.

Reaction Scheme:

G phthalazinone Phthalazin-1(2H)-one nitrophthalazinone 5-Nitrophthalazin-1(2H)-one phthalazinone->nitrophthalazinone Nitration nitrating_acid HNO3 / H2SO4 nitrating_acid->nitrophthalazinone G nitrophthalazinone 5-Nitrophthalazin-1(2H)-one aminophthalazinone 5-Aminophthalazin-1(2H)-one nitrophthalazinone->aminophthalazinone Reduction reducing_agent Fe / HCl or H2, Pd/C reducing_agent->aminophthalazinone G cluster_0 Amide Coupling Reaction start 5-Aminophthalazin-1(2H)-one + Carboxylic Acid coupling Coupling Reagents (e.g., EDC, HOBt) start->coupling 1. Dissolve in suitable solvent reaction Stir at Room Temperature coupling->reaction 2. Add reagents workup Aqueous Work-up reaction->workup 3. Monitor by TLC purification Column Chromatography workup->purification 4. Extract and dry product Amide Product purification->product 5. Isolate pure product G cluster_inhibitor Therapeutic Intervention DNA_damage DNA Damage (Single-Strand Break) PARP1 PARP-1 Activation DNA_damage->PARP1 PARylation PARylation of Histones & DNA Repair Proteins PARP1->PARylation BER Base Excision Repair PARylation->BER SSB_repair SSB Repair BER->SSB_repair inhibitor Phthalazinone-based PARP Inhibitor inhibitor->PARP1 Inhibits

Application Notes and Protocols for the Nitration of Phthalazin-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the electrophilic nitration of phthalazin-1-amine. The procedure outlines the use of a standard nitrating mixture, consisting of concentrated nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring of the phthalazine core. This reaction is a key step in the synthesis of various substituted phthalazine derivatives that are of interest in medicinal chemistry and materials science. The protocol includes information on reaction conditions, work-up, purification, and characterization of the resulting nitro-substituted products.

Introduction

Phthalazin-1-amine is a heterocyclic compound of significant interest in drug discovery due to the diverse biological activities exhibited by its derivatives. The introduction of a nitro group onto the phthalazine scaffold serves as a crucial synthetic handle for further functionalization, enabling the exploration of a wider chemical space for potential therapeutic agents. The nitro group can be readily reduced to an amino group, which can then be subjected to a variety of chemical transformations. This application note details a standard laboratory procedure for the nitration of phthalazin-1-amine.

Reaction Principle

The nitration of phthalazin-1-amine proceeds via an electrophilic aromatic substitution mechanism. In the presence of a strong acid catalyst such as sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich benzene ring of the phthalazin-1-amine then attacks the nitronium ion, leading to the formation of a sigma complex (arenium ion). Deprotonation of this intermediate restores aromaticity and yields the nitro-substituted phthalazin-1-amine. The amino group at the 1-position is a strong activating group and directs the incoming electrophile to the ortho and para positions of the benzene ring (positions 5, 7, and 8). However, under the strong acidic conditions, the amino group and the ring nitrogens will be protonated, which deactivates the ring system and may influence the regioselectivity of the nitration.

Experimental Protocol

Materials:

  • Phthalazin-1-amine

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve phthalazin-1-amine (1.0 eq) in concentrated sulfuric acid at 0 °C. Stir the mixture until a clear solution is obtained.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of phthalazin-1-amine from step 1, maintaining the reaction temperature between 0 and 5 °C using an ice bath.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a beaker filled with crushed ice. This will cause the crude nitro-phthalazin-1-amine to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold deionized water until the filtrate is neutral to pH paper.

  • Neutralization: Suspend the crude product in a saturated aqueous solution of sodium bicarbonate and stir for 30 minutes to neutralize any remaining acid. Filter the solid again and wash with deionized water.

  • Drying: Dry the obtained solid in a desiccator over a suitable drying agent.

Purification:

The crude product can be purified by one of the following methods:

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

  • Column Chromatography: For separation of potential isomers, perform column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Characterization:

The purified nitro-phthalazin-1-amine isomers should be characterized by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To determine the chemical structure and isomeric purity.

  • Mass Spectrometry: To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=N, NO₂).

  • Melting Point: To assess the purity of the compound.

Data Presentation

Reagent/ParameterMolar EquivalentMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
Phthalazin-1-amine1.0145.16101.45 g
Concentrated HNO₃ (70%)1.163.0111~0.7 mL
Concentrated H₂SO₄ (98%)3.0 (total)98.0830~1.6 mL
Reaction Temperature---0 - 5 °C
Reaction Time---1 - 2 hours
Expected Product(s)
5-Nitro-phthalazin-1-amine-190.16-Yield (g/%)
7-Nitro-phthalazin-1-amine-190.16-Yield (g/%)
8-Nitro-phthalazin-1-amine-190.16-Yield (g/%)

Note: The yields of the individual isomers will depend on the specific reaction conditions and need to be determined experimentally.

Visualizations

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start dissolve Dissolve Phthalazin-1-amine in conc. H₂SO₄ at 0 °C start->dissolve prepare_nitrating_mix Prepare Nitrating Mixture (conc. HNO₃ + conc. H₂SO₄) at 0 °C start->prepare_nitrating_mix add_nitrating_mix Add Nitrating Mixture dropwise at 0-5 °C dissolve->add_nitrating_mix prepare_nitrating_mix->add_nitrating_mix stir Stir at 0-5 °C (1-2 hours) add_nitrating_mix->stir monitor Monitor by TLC stir->monitor quench Quench on Ice monitor->quench filter Filter Precipitate quench->filter wash_water Wash with Cold Water filter->wash_water neutralize Neutralize with NaHCO₃ soln. wash_water->neutralize filter_wash_final Filter and Wash with Water neutralize->filter_wash_final dry Dry Crude Product filter_wash_final->dry purify Purify by Recrystallization or Column Chromatography dry->purify characterize Characterize Product(s) (NMR, MS, IR, MP) purify->characterize end End characterize->end

Figure 1. Experimental workflow for the nitration of phthalazin-1-amine.

Safety Precautions

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The addition of the nitrating mixture is an exothermic process. Maintain strict temperature control to avoid runaway reactions.

  • Always add acid to water, never the other way around, when preparing aqueous solutions.

  • Dispose of all chemical waste according to institutional safety guidelines.

Application Notes and Protocols for 5-Nitrophthalazin-1-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 5-Nitrophthalazin-1-amine and its derivatives in medicinal chemistry, with a focus on their prospective role as anticancer agents. The protocols detailed below are based on established methodologies for analogous phthalazinone compounds and can be adapted for the synthesis and evaluation of this compound.

Introduction

Phthalazine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Various derivatives have been investigated and have shown promise as anticonvulsant, antitumor, antihypertensive, and anti-inflammatory agents.[2][3] The aminophthalazinone core, in particular, is a privileged scaffold found in several biologically active molecules.[1] Notably, some aminophthalazine derivatives have been explored as inhibitors of enzymes crucial in cancer progression, such as Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][4][5][6]

The introduction of a nitro group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[7] Nitroaromatic compounds are known to exhibit a wide range of biological activities and can act as bioreductive prodrugs, being activated under hypoxic conditions often found in solid tumors.[8] This suggests that this compound could serve as a valuable lead compound for the development of novel anticancer therapeutics.

Potential Applications in Oncology

Based on the known activities of structurally related phthalazinones, this compound is a promising candidate for investigation in the following areas of oncology:

  • PARP Inhibition: The phthalazinone scaffold is a key feature of several potent PARP inhibitors, such as Olaparib.[4] PARP enzymes are essential for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations.

  • VEGFR Inhibition: 1,4-disubstituted phthalazines have been identified as inhibitors of VEGFR, a key mediator of angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients.[2][5][6]

  • General Cytotoxic Activity: Aminophthalazinone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1] The nitro group in this compound may enhance this activity through mechanisms such as the generation of reactive oxygen species upon bioreduction.[8]

Quantitative Data Summary

Compound/DerivativeCell LineIC50 (µM)Reference
Derivative 5d HT-29 (Colon Cancer)29.79[1]
PC-3 (Prostate Cancer)20.12[1]
L-929 (Fibrosarcoma)20.44[1]
Derivative 5f HT-29 (Colon Cancer)27.41[1]
PC-3 (Prostate Cancer)27.27[1]
L-929 (Fibrosarcoma)20.1[1]
Derivative 5g HT-29 (Colon Cancer)31.45[1]
PC-3 (Prostate Cancer)22.4[1]
L-929 (Fibrosarcoma)21.32[1]
Derivative 3a MCF-7 (Breast Cancer)1.4[5]
Derivative 3g MCF-7 (Breast Cancer)1.9[5]
Derivative 3i MCF-7 (Breast Cancer)2.1[5]
Derivative 4a MCF-7 (Breast Cancer)1.8[5]
Derivative 4b MCF-7 (Breast Cancer)2.3[5]
Derivative 4c MCF-7 (Breast Cancer)1.9[5]

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of this compound and its derivatives.

Synthesis of this compound (Hypothetical Protocol)

This protocol is adapted from established methods for the synthesis of phthalazinone derivatives.[2]

Materials:

  • 3-Nitrophthalic anhydride

  • Hydrazine hydrate

  • Phosphorus oxychloride (POCl₃) or Phosphorus oxybromide (POBr₃)

  • Ammonia solution (aqueous or in a suitable solvent)

  • Ethanol

  • Dichloromethane (DCM)

  • Acetone

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous potassium carbonate

  • Ethyl acrylate

Procedure:

  • Synthesis of 5-Nitrophthalazin-1,4(2H,3H)-dione:

    • To a solution of 3-Nitrophthalic anhydride in ethanol, add hydrazine hydrate dropwise with stirring.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture to room temperature and collect the precipitated solid by filtration. Wash the solid with cold ethanol and dry to obtain 5-Nitrophthalazin-1,4(2H,3H)-dione.

  • Synthesis of 1,4-Dichloro-5-nitrophthalazine:

    • Carefully add 5-Nitrophthalazin-1,4(2H,3H)-dione to an excess of phosphorus oxychloride.

    • Reflux the mixture for 3-4 hours.

    • After cooling, pour the reaction mixture onto crushed ice with vigorous stirring.

    • Collect the precipitated solid by filtration, wash with water, and dry to yield 1,4-Dichloro-5-nitrophthalazine.

  • Synthesis of 1-Chloro-5-nitrophthalazin-4-amine:

    • To a solution of 1,4-Dichloro-5-nitrophthalazine in a suitable solvent (e.g., acetone), add an aqueous solution of ammonia.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography.

  • Synthesis of this compound:

    • The final step would involve the reduction of the chloro group, which can be challenging. A potential route could be catalytic hydrogenation, though this may also reduce the nitro group. Selective reduction methods would need to be explored. An alternative is to proceed with the 1-chloro-5-nitrophthalazin-4-amine for further derivatization.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HT-29, PC-3, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

PARP-1 Inhibition Assay (Colorimetric)

This protocol provides a method to assess the inhibitory activity of this compound against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • PARP-1 assay buffer

  • Histones (as a substrate for PARP-1)

  • NAD⁺

  • Biotinylated NAD⁺

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • 96-well plates (high-binding)

  • This compound (dissolved in DMSO)

  • Olaparib (as a positive control)

Procedure:

  • Plate Coating:

    • Coat a 96-well plate with histones overnight at 4°C.

    • Wash the plate with wash buffer.

  • Enzyme Reaction:

    • Add PARP-1 assay buffer, NAD⁺, biotinylated NAD⁺, and different concentrations of this compound or Olaparib to the wells.

    • Initiate the reaction by adding the PARP-1 enzyme.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate and add streptavidin-HRP. Incubate for 1 hour.

    • Wash the plate again and add TMB substrate.

    • After a short incubation, add the stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm.

    • Calculate the percentage of PARP-1 inhibition for each concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential mechanism of action and experimental workflows for evaluating this compound.

PARP_Inhibition_Pathway DNA_Damage DNA Damage (e.g., Single-Strand Breaks) PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) Polymer (PAR) Synthesis PARP1->PAR Recruitment Recruitment of DNA Repair Proteins PAR->Recruitment DNA_Repair DNA Repair Recruitment->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Nitrophthalazinamine This compound Nitrophthalazinamine->PARP1 Inhibition

Potential mechanism of action via PARP-1 inhibition.

Experimental_Workflow Synthesis Synthesis of This compound Purification Purification and Characterization Synthesis->Purification In_Vitro_Screening In Vitro Screening Purification->In_Vitro_Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT) In_Vitro_Screening->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays (e.g., PARP, VEGFR) In_Vitro_Screening->Enzyme_Inhibition Mechanism_of_Action Mechanism of Action Studies Cytotoxicity->Mechanism_of_Action Enzyme_Inhibition->Mechanism_of_Action Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Mechanism_of_Action->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_of_Action->Cell_Cycle_Analysis In_Vivo_Studies In Vivo Studies Mechanism_of_Action->In_Vivo_Studies Xenograft_Models Xenograft Models In_Vivo_Studies->Xenograft_Models Toxicity_Studies Toxicity Studies In_Vivo_Studies->Toxicity_Studies

General experimental workflow for drug discovery.

Logical_Relationship cluster_0 Compound Properties cluster_1 Biological Activity Compound This compound Structure Phthalazinone Core + Nitro Group Compound->Structure Activity Potential Anticancer Activity Structure->Activity Leads to PARP_Inhibition PARP Inhibition Activity->PARP_Inhibition VEGFR_Inhibition VEGFR Inhibition Activity->VEGFR_Inhibition Cytotoxicity Cytotoxicity Activity->Cytotoxicity

Logical relationship of structure to activity.

References

Application Notes and Protocols: 5-Nitrophthalazin-1-amine as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-Nitrophthalazin-1-amine as a key intermediate in the construction of diverse heterocyclic frameworks. Due to the limited direct literature on this specific molecule, this document presents a proposed synthetic pathway and highlights its potential in forming fused heterocyclic systems based on established reactivity of the phthalazine core and its functional groups.

Overview and Synthetic Strategy

This compound is a valuable bifunctional building block. The presence of a nucleophilic amino group and an electron-withdrawing nitro group on the phthalazine scaffold opens avenues for a wide range of chemical transformations. The proposed synthesis of this compound initiates from 3-nitrophthalic acid, proceeding through the formation of the phthalazinone ring system, followed by functional group interconversions.

A plausible synthetic route is outlined below:

Synthetic Pathway of this compound A 3-Nitrophthalic Acid B 4-Nitrophthalazin-1(2H)-one A->B Hydrazine Hydrate, Heat C 1-Chloro-5-nitrophthalazine B->C POCl3, Heat D This compound C->D NH3, Heat

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are proposed, detailed experimental protocols for the synthesis of this compound, based on established procedures for analogous compounds.

Protocol 2.1: Synthesis of 4-Nitrophthalazin-1(2H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-nitrophthalic acid (1 equivalent) in ethanol.

  • Addition of Reagent: Add hydrazine hydrate (1.2 equivalents) dropwise to the suspension at room temperature with stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 4-Nitrophthalazin-1(2H)-one.

Protocol 2.2: Synthesis of 1-Chloro-5-nitrophthalazine

  • Reaction Setup: In a round-bottom flask, place 4-Nitrophthalazin-1(2H)-one (1 equivalent) and add phosphorus oxychloride (POCl₃, 5-10 equivalents) carefully.

  • Reaction: Heat the mixture to reflux for 2-3 hours. The reaction should be performed in a well-ventilated fume hood.

  • Work-up: After cooling, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Purification: The solid precipitate is filtered, washed thoroughly with cold water until the washings are neutral, and then dried under vacuum to afford 1-Chloro-5-nitrophthalazine.

Protocol 2.3: Synthesis of this compound

  • Reaction Setup: Dissolve 1-Chloro-5-nitrophthalazine (1 equivalent) in a suitable solvent such as ethanol or isopropanol in a sealed pressure vessel.

  • Reaction: Bubble ammonia gas through the solution or add a concentrated solution of ammonia in the chosen solvent. Heat the mixture at a temperature between 100-150 °C for several hours.

  • Work-up: Cool the reaction vessel to room temperature. The product will precipitate upon cooling.

  • Purification: Filter the solid, wash with cold solvent, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Application as a Building Block for Heterocycles

The amino group in this compound serves as a versatile handle for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry.

Applications_of_this compound cluster_start Starting Material cluster_products Fused Heterocycles A This compound B Imidazo[2,1-a]phthalazines A->B α-Haloketones C Triazolo[4,3-a]phthalazines A->C Orthoesters D Pyrazolo[5,1-a]phthalazines A->D β-Ketoesters

Caption: Potential applications in synthesizing fused heterocycles.

Protocol 3.1: Synthesis of Fused Imidazo[2,1-a]phthalazine Derivatives

  • Reaction Setup: Dissolve this compound (1 equivalent) and an appropriate α-haloketone (1.1 equivalents) in a high-boiling solvent like ethanol or dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to reflux for 6-12 hours.

  • Work-up: Cool the reaction to room temperature and pour into water.

  • Purification: The precipitated solid is filtered, washed with water, and purified by column chromatography or recrystallization to yield the desired imidazo[2,1-a]phthalazine derivative.

Protocol 3.2: Synthesis of Fused Triazolo[4,3-a]phthalazine Derivatives

  • Reaction Setup: In a round-bottom flask, mix this compound (1 equivalent) with an orthoester such as triethyl orthoformate (excess).

  • Reaction: Heat the mixture under reflux for 8-16 hours.

  • Work-up: Evaporate the excess orthoester under reduced pressure.

  • Purification: The resulting residue is purified by recrystallization from a suitable solvent to give the triazolo[4,3-a]phthalazine product.

Further Derivatization via the Nitro Group

The nitro group offers a pathway for further functionalization, most notably through its reduction to an amino group. This opens up the possibility of synthesizing diaminophthalazine derivatives, which can be used to create more complex heterocyclic systems or to introduce substituents at the 5-position.

Derivatization_via_Nitro_Group A This compound B Phthalazine-1,5-diamine A->B Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Reduction of the nitro group for further functionalization.

Protocol 4.1: Reduction of the Nitro Group

  • Reaction Setup: Suspend this compound (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

  • Reaction: Add stannous chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents) portion-wise at a temperature maintained below 50 °C. After the addition, stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Make the reaction mixture alkaline by the careful addition of a concentrated sodium hydroxide solution.

  • Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield Phthalazine-1,5-diamine.

Quantitative Data (Representative)

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Representative Yield (%)
4-Nitrophthalazin-1(2H)-oneC₈H₅N₃O₃191.14>30085-95
1-Chloro-5-nitrophthalazineC₈H₄ClN₃O₂209.59150-15570-80
Phthalazine-1,5-diamineC₈H₈N₄160.18180-18560-75

Disclaimer: The experimental protocols and quantitative data provided herein are proposed based on established chemical principles and literature precedents for structurally similar compounds. Researchers should exercise standard laboratory safety precautions and may need to optimize these procedures for specific applications.

Application Notes and Protocols for High-Throughput Screening of 5-Nitrophthalazin-1-amine and Analogs as PARP1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway, playing a critical role in the repair of single-strand DNA breaks (SSBs).[1][2] Inhibition of PARP1 has emerged as a successful therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, has led to the development and approval of several PARP inhibitors for the treatment of various cancers.[3] The phthalazinone scaffold, of which 5-Nitrophthalazin-1-amine is a derivative, is a common structural motif found in many potent PARP inhibitors. High-throughput screening (HTS) assays are essential for the discovery and development of novel PARP1 inhibitors from large compound libraries.

These application notes provide an overview and detailed protocols for two common HTS assay formats used to identify and characterize inhibitors of PARP1: a Fluorescence Polarization (FP) assay and an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen). Both are homogeneous, "mix-and-read" assays suitable for automation and miniaturization to 384- and 1536-well formats.

Fluorescence Polarization (FP) Assay Principle: This assay measures the change in the polarization of fluorescently labeled DNA upon binding to PARP1. In the absence of PARP1 activity (e.g., in the presence of an inhibitor), PARP1 remains bound to the fluorescent DNA, resulting in a large, slow-rotating complex and a high FP signal. When PARP1 is active, it automodifies itself with poly(ADP-ribose) (PAR) chains, leading to its dissociation from the DNA. The smaller, free-tumbling fluorescent DNA results in a low FP signal.[4][5]

AlphaScreen Assay Principle: This technology relies on the proximity of two types of beads: a donor bead and an acceptor bead. For a PARP1 assay, a biotinylated histone substrate can be captured by streptavidin-coated donor beads. A specific antibody that recognizes the PARylated histone binds to the modified substrate, and this antibody is in turn captured by protein A-coated acceptor beads. When PARP1 is active, the histone is PARylated, bringing the donor and acceptor beads into close proximity (within 200 nm). Upon excitation of the donor bead at 680 nm, singlet oxygen is generated, which diffuses to the acceptor bead, triggering a chemiluminescent signal. Inhibitors of PARP1 prevent this interaction, resulting in a loss of signal.[6][7][8]

PARP1 Signaling Pathway in DNA Damage Repair

The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway, a key process for repairing single-strand DNA breaks.

PARP1_Signaling_Pathway cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 binds to break PARylation Auto-PARylation & Substrate PARylation PARP1->PARylation using NAD+ Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor PARP Inhibitor (e.g., this compound analog) Inhibitor->PARP1 blocks NAD+ binding FP_Workflow start Start add_reagents Dispense Assay Buffer, Fluorescent DNA, and PARP1 to 384-well plate start->add_reagents add_compounds Add Test Compounds and Controls (DMSO, Olaparib) add_reagents->add_compounds incubate1 Incubate at RT for 30 min add_compounds->incubate1 add_nad Initiate reaction by adding NAD+ incubate1->add_nad incubate2 Incubate at RT for 60 min add_nad->incubate2 read_plate Read Fluorescence Polarization incubate2->read_plate analyze Data Analysis (Z', % Inhibition, IC50) read_plate->analyze AlphaScreen_Workflow start Start add_reagents Dispense PARP1, Biotinylated Histone, NAD+, and Test Compounds to 384-well plate start->add_reagents incubate1 Incubate at RT for 60 min (PARylation Reaction) add_reagents->incubate1 add_beads Add Anti-PAR Antibody and Acceptor Beads incubate1->add_beads incubate2 Incubate at RT for 60 min (dark) add_beads->incubate2 add_donor Add Streptavidin Donor Beads incubate2->add_donor incubate3 Incubate at RT for 30 min (dark) add_donor->incubate3 read_plate Read AlphaScreen Signal incubate3->read_plate analyze Data Analysis (Z', % Inhibition, IC50) read_plate->analyze

References

Application Notes and Protocols for 5-Nitrophthalazin-1-amine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving 5-Nitrophthalazin-1-amine, a key intermediate in the synthesis of various biologically active compounds. The following sections detail the synthesis of this compound, key reactions such as the reduction of the nitro group, and potential downstream applications, particularly in the context of medicinal chemistry.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, starting from readily available precursors. A plausible synthetic route involves the nitration of a suitable phthalazine precursor followed by amination. A common strategy in heterocyclic chemistry is to introduce a leaving group that can be subsequently displaced by an amine.

Experimental Workflow for Synthesis:

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination A Phthalazin-1(2H)-one C 5-Nitrophthalazin-1(2H)-one A->C Nitration B Nitrating Agent (HNO3/H2SO4) D 1-Chloro-5-nitrophthalazine C->D POCl3 or SOCl2 F This compound D->F Nucleophilic Aromatic Substitution E Ammonia (aq. or gas)

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on common organic synthesis methodologies for similar heterocyclic compounds. Optimization of reaction conditions may be necessary.

Step 1: Nitration of Phthalazin-1(2H)-one

  • To a stirred solution of Phthalazin-1(2H)-one (1 eq.) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Filter the resulting precipitate, wash with cold water, and dry to obtain 5-Nitrophthalazin-1(2H)-one.

Step 2: Chlorination of 5-Nitrophthalazin-1(2H)-one

  • A mixture of 5-Nitrophthalazin-1(2H)-one (1 eq.) and phosphorus oxychloride (5-10 eq.) is heated at reflux for 2-4 hours.

  • After cooling, the excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried to yield 1-Chloro-5-nitrophthalazine.

Step 3: Amination of 1-Chloro-5-nitrophthalazine

  • A solution of 1-Chloro-5-nitrophthalazine (1 eq.) in a suitable solvent (e.g., ethanol, dioxane) is placed in a sealed pressure vessel.

  • Aqueous ammonia (excess) is added, and the mixture is heated to 100-120 °C for 8-12 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is triturated with water, and the solid product is collected by filtration, washed with water, and dried to afford this compound.

Table 1: Representative Reaction Parameters for Synthesis

StepReactantsReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1 Phthalazin-1(2H)-oneHNO₃/H₂SO₄H₂SO₄0 - RT4 - 670-85
2 5-Nitrophthalazin-1(2H)-onePOCl₃NeatReflux2 - 480-90
3 1-Chloro-5-nitrophthalazineAqueous NH₃Ethanol100 - 1208 - 1260-75

Key Reactions of this compound

The primary reactive sites on this compound are the nitro group and the amino group, allowing for a variety of chemical transformations.

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a crucial transformation, as the resulting diamine is a versatile building block for the synthesis of various heterocyclic systems and potential bioactive molecules.

Experimental Workflow for Nitro Reduction:

Reduction_Workflow cluster_0 Starting Material cluster_1 Reduction Methods cluster_2 Product A This compound B Catalytic Hydrogenation (H2, Pd/C) A->B C Metal/Acid Reduction (SnCl2/HCl or Fe/HCl) A->C D Transfer Hydrogenation (Hydrazine, Pd/C) A->D E Phthalazine-1,5-diamine B->E C->E D->E

Caption: Common methods for the reduction of this compound.

Protocol 2: Catalytic Hydrogenation of this compound

This method is often preferred due to its clean reaction profile and high yields.

  • To a solution of this compound (1 eq.) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is added a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • The reaction mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (30-50 psi) at room temperature for 4-8 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield Phthalazine-1,5-diamine.

Protocol 3: Reduction with Tin(II) Chloride

This is a classical and effective method for nitro group reduction.

  • To a stirred solution of this compound (1 eq.) in ethanol is added an excess of Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq.).

  • The mixture is heated to reflux for 2-4 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and basified with a saturated sodium bicarbonate or sodium hydroxide solution to precipitate the tin salts.

  • The aqueous layer is extracted several times with ethyl acetate or dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give Phthalazine-1,5-diamine.

Table 2: Comparison of Nitro Reduction Methods

MethodReagentsSolventTemperature (°C)Time (h)Typical Yield (%)Notes
Catalytic Hydrogenation H₂, 10% Pd/CEthanolRT4 - 890-98Clean reaction, requires specialized equipment.
Metal/Acid (SnCl₂) SnCl₂·2H₂OEthanolReflux2 - 480-90Stoichiometric tin salts produced as waste.
Transfer Hydrogenation Hydrazine hydrate, Pd/CEthanolReflux1 - 385-95Avoids the use of gaseous hydrogen.

Potential Biological Activity and Signaling Pathways

Phthalazine derivatives are known to exhibit a wide range of biological activities, including anticancer properties. Some aminophthalazinones have been identified as inhibitors of kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.

Signaling Pathway Involving VEGFR-2 Inhibition:

VEGFR2_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds and Activates Phthalazine_Derivative 5-Aminophthalazine Derivative Phthalazine_Derivative->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Cell Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by a phthalazine derivative.

The inhibition of VEGFR-2 by derivatives of 5-aminophthalazine can block downstream signaling pathways such as the PLCγ-PKC-Raf-MEK-ERK and PI3K-Akt pathways. This disruption can lead to a reduction in tumor angiogenesis, cell proliferation, and survival, highlighting the therapeutic potential of this class of compounds in oncology.

Analytical Methods

The progress of the reactions and the purity of the products should be monitored by appropriate analytical techniques.

Table 3: Recommended Analytical Techniques

TechniquePurposeTypical Observations
Thin Layer Chromatography (TLC) Reaction monitoring, purity assessmentVisualization of starting materials, intermediates, and products using a suitable mobile phase.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis, purity determinationDetermination of purity and quantification of components in a mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Structural elucidationConfirmation of the chemical structure by analyzing the chemical shifts, coupling constants, and integration of proton and carbon signals.
Mass Spectrometry (MS) Molecular weight determinationConfirmation of the molecular weight of the synthesized compounds.
Infrared (IR) Spectroscopy Functional group analysisIdentification of key functional groups (e.g., -NO₂, -NH₂, C=N).

These application notes provide a foundational guide for the synthesis and manipulation of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental requirements.

Application Notes and Protocols for 5-Nitrophthalazin-1-amine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 5-Nitrophthalazin-1-amine as a key precursor in the synthesis of active pharmaceutical ingredients (APIs), with a particular focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. Detailed experimental protocols, quantitative data on derivative compounds, and visualizations of relevant biological pathways are presented to facilitate research and development in this area.

Introduction

This compound is a critical building block in medicinal chemistry, primarily recognized for its role in the synthesis of potent PARP inhibitors. The phthalazinone scaffold, derived from this precursor, is a key pharmacophore in several clinically significant anticancer agents. This document outlines the synthetic routes to this compound, its derivatization into bioactive molecules, and the biological context of its targets.

Data Presentation: Efficacy of this compound Derivatives

The following tables summarize the in vitro efficacy of various phthalazinone derivatives synthesized from precursors related to this compound. This data highlights the potential of this chemical scaffold in developing potent anti-cancer agents.

Table 1: PARP-1 Inhibitory Activity of Phthalazinone Derivatives

Compound IDModification on Phthalazinone CorePARP-1 IC50 (nM)Reference
DLC-1Dithiocarboxylate fragment<0.2[1]
DLC-2Dithiocarboxylate fragment<0.2[1]
DLC-3Dithiocarboxylate fragment<0.2[1]
DLC-4Dithiocarboxylate fragment<0.2[1]
DLC-5Dithiocarboxylate fragment<0.2[1]
DLC-6Dithiocarboxylate fragment<0.2[1]
DLC-49Hydroxamic acid fragment0.53[1]
Compound 13Fluorine substituted benzene ring-[2]
Compound 14Fluorine substituted benzene ring-[2]
Compound 15Fluorine substituted benzene ring-[2]
Compound 22Fluorine substituted benzene ring-[2]
Compound 23Fluorine substituted benzene ring-[2]

Table 2: Anti-proliferative Activity of Phthalazinone Derivatives

Compound IDCell LineIC50 (µM)Reference
DLC-1MDA-MB-436 (Breast Cancer)0.08[1]
DLC-1MDA-MB-231 (Breast Cancer)26.39[1]
DLC-1MCF-7 (Breast Cancer)1.01[1]
DLC-50MDA-MB-436 (Breast Cancer)0.30[1]
DLC-50MDA-MB-231 (Breast Cancer)2.70[1]
DLC-50MCF-7 (Breast Cancer)2.41[1]
Compound 14Capan-1 (Pancreatic Cancer)<10.412[2]
Compound 23Capan-1 (Pancreatic Cancer)7.532[2]
Olaparib (Standard)Capan-1 (Pancreatic Cancer)10.412[2]

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

Step 1: Synthesis of 3-Nitrophthalic Acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 100 g of phthalic anhydride.

  • Nitration: Slowly add 200 mL of fuming nitric acid through the dropping funnel while maintaining the temperature below 30°C using an ice bath. After the addition is complete, slowly add 300 mL of concentrated sulfuric acid, ensuring the temperature does not exceed 40°C.

  • Reaction: Heat the mixture to 100-110°C and maintain for 4 hours.

  • Work-up: Cool the reaction mixture and pour it onto 1 kg of crushed ice with vigorous stirring. The precipitated 3-nitrophthalic acid is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of 4-Hydroxy-5-nitrophthalazin-1(2H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 50 g of 3-nitrophthalic acid in 250 mL of ethanol.

  • Hydrazine Addition: Slowly add 15 mL of hydrazine hydrate (80% solution) to the mixture.

  • Reflux: Heat the mixture to reflux and maintain for 6 hours.

  • Isolation: Cool the reaction mixture. The precipitated product is collected by filtration, washed with cold ethanol, and dried to yield 4-hydroxy-5-nitrophthalazin-1(2H)-one.

Step 3: Proposed Amination of 4-Hydroxy-5-nitrophthalazin-1(2H)-one

Note: This is a proposed step based on general amination methods for heteroaromatic hydroxyl compounds.

  • Chlorination: In a well-ventilated fume hood, suspend 20 g of 4-hydroxy-5-nitrophthalazin-1(2H)-one in 100 mL of phosphorus oxychloride. Heat the mixture at reflux for 4 hours. Cool the reaction mixture and carefully pour it onto crushed ice. The precipitated 1-chloro-5-nitrophthalazine is collected by filtration, washed with water, and dried.

  • Amination: In a sealed pressure vessel, place 10 g of 1-chloro-5-nitrophthalazine and 100 mL of 7N methanolic ammonia. Heat the vessel to 100-120°C for 12 hours.

  • Isolation: Cool the vessel, and evaporate the solvent under reduced pressure. The residue is triturated with water, and the solid product, this compound, is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: General Procedure for the Synthesis of Phthalazinone-based PARP Inhibitors (e.g., Analogs of Olaparib)

This protocol outlines a general method for coupling this compound derivatives with appropriate side chains to generate PARP inhibitors.

  • Amide Coupling: To a solution of a carboxylic acid-containing side chain (1.2 equivalents) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.2 equivalents) and a base such as diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 15 minutes.

  • Addition of Amine: Add the this compound derivative (1.0 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired phthalazinone-based PARP inhibitor.

Visualizations

Signaling Pathway of PARP Inhibition

The following diagram illustrates the mechanism of action of PARP inhibitors, which are synthesized using this compound as a precursor.

PARP_Inhibition_Pathway cluster_0 Normal Cell (with functional HRR) cluster_1 Cancer Cell (HRR Deficient) + PARP Inhibitor DNA_SSB DNA Single-Strand Break PARP1 PARP1 Activation DNA_SSB->PARP1 BER Base Excision Repair (BER) PARP1->BER DNA_Repair_Normal DNA Repair BER->DNA_Repair_Normal DNA_SSB_Cancer DNA Single-Strand Break PARP1_Inhibited PARP1 Inhibition DNA_SSB_Cancer->PARP1_Inhibited PARP_Inhibitor PARP Inhibitor (from this compound) PARP_Inhibitor->PARP1_Inhibited Replication_Fork_Collapse Replication Fork Collapse PARP1_Inhibited->Replication_Fork_Collapse DNA_DSB DNA Double-Strand Break Replication_Fork_Collapse->DNA_DSB HRR_Deficiency Homologous Recombination Repair (HRR) Deficiency (e.g., BRCA mutation) DNA_DSB->HRR_Deficiency cannot be repaired due to Cell_Death Cell Death (Apoptosis) HRR_Deficiency->Cell_Death

Caption: PARP Inhibition in Cancer Cells.

Experimental Workflow: Synthesis of Phthalazinone-based PARP Inhibitors

This diagram outlines the general workflow for the synthesis and evaluation of PARP inhibitors derived from this compound.

Synthesis_Workflow Start Starting Materials: This compound Precursor Carboxylic Acid Side Chain Synthesis Chemical Synthesis (Amide Coupling) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Screening Biological Screening Characterization->Biological_Screening PARP_Assay PARP Inhibition Assay (IC50 Determination) Biological_Screening->PARP_Assay Cell_Assay Cell-based Assays (Anti-proliferative, Apoptosis) Biological_Screening->Cell_Assay Lead_Optimization Lead Optimization PARP_Assay->Lead_Optimization Cell_Assay->Lead_Optimization Lead_Optimization->Synthesis Iterative Process End Candidate Drug Lead_Optimization->End

Caption: Synthetic and Screening Workflow.

References

Troubleshooting & Optimization

Technical Support Center: 5-Nitrophthalazin-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-Nitrophthalazin-1-amine. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize reaction yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during the multi-step synthesis of this compound, which typically proceeds via the formation of 5-Nitrophthalazin-1(2H)-one, followed by chlorination and subsequent amination.

Section 1: Synthesis of 5-Nitrophthalazin-1(2H)-one

Q1: Why is the yield of 5-Nitrophthalazin-1(2H)-one low during the cyclization of 3-nitrophthalic acid with hydrazine?

A1: Low yields in this step are often traced to several factors:

  • Incomplete Reaction: The condensation reaction requires high temperatures to drive off water and ensure cyclization. Ensure the reaction temperature reaches and is maintained at the specified level (often >200°C) for the required duration.

  • Suboptimal Solvent: High-boiling point solvents like triethylene glycol are often used to achieve the necessary reaction temperature. Using a lower-boiling solvent may prevent the reaction from reaching completion.

  • Purity of Starting Materials: 3-nitrophthalic acid may contain its isomer, 4-nitrophthalic acid, which will lead to the formation of an isomeric byproduct that can complicate purification and lower the yield of the desired product. Use highly pure starting materials.

  • Hydrazine Form: While hydrazine hydrate is commonly used, ensure the correct molar equivalent of hydrazine is present. An excess may lead to side reactions, while a deficiency will result in incomplete conversion.

Q2: How can I minimize the formation of the 8-nitrophthalazin-1(2H)-one isomer?

A2: Isomer formation is primarily dependent on the purity of the starting material. The synthesis must begin with pure 3-nitrophthalic acid or its anhydride. If contamination with 4-nitrophthalic acid is suspected, purification of the starting material via recrystallization is recommended before proceeding with the synthesis.

Section 2: Chlorination of 5-Nitrophthalazin-1(2H)-one

Q3: My chlorination reaction to form 1-chloro-5-nitrophthalazine is sluggish or incomplete. What can I do?

A3: Incomplete conversion of the phthalazinone is a common challenge. Consider the following:

  • Choice of Reagent: Phosphorus oxychloride (POCl₃) is a standard reagent for this type of transformation. Ensure it is fresh and not decomposed. Thionyl chloride (SOCl₂) can also be used, sometimes with a catalytic amount of DMF.

  • Reaction Temperature: The reaction typically requires heating. If the conversion is low, gradually increasing the reflux temperature or extending the reaction time may improve the yield. Monitor the reaction by TLC to avoid degradation.

  • Removal of HCl: The reaction generates HCl gas, which can inhibit the reaction. Performing the reaction under a nitrogen atmosphere or with a setup that allows for the safe removal of HCl can be beneficial.

Q4: I am observing significant product degradation during the chlorination step. How can this be prevented?

A4: The nitro group makes the phthalazine ring electron-deficient and susceptible to decomposition under harsh, high-temperature conditions.

  • Minimize Reaction Time: Do not heat the reaction for longer than necessary. Monitor its progress closely using TLC.

  • Controlled Temperature: Avoid excessive temperatures. Find the minimum temperature required for a reasonable reaction rate.

  • Careful Work-up: Quenching the reaction mixture by pouring it onto ice is standard, but must be done carefully and with adequate cooling to dissipate the heat from the exothermic hydrolysis of excess POCl₃.

Section 3: Amination of 1-chloro-5-nitrophthalazine

Q5: The final amination step to produce this compound has a very low yield. What are the key parameters for optimization?

A5: The nucleophilic aromatic substitution of the chloro group is a critical, yield-determining step.

  • Amine Source: Using aqueous or alcoholic ammonia can be effective. Alternatively, a protected amine source followed by deprotection might be necessary for more complex substrates. For a primary amine, using ammonium chloride in a solvent like n-butanol can be effective.[1]

  • Solvent and Temperature: The choice of solvent is crucial. Alcohols like ethanol or n-butanol are common. The reaction often requires heating to proceed at a reasonable rate.[1][2]

  • Catalyst: In some cases, a copper catalyst can facilitate nucleophilic aromatic substitution on an unactivated ring, although the nitro group in this molecule should sufficiently activate the position for substitution.

  • Side Reactions: The nitro group can be susceptible to reduction under certain conditions. Ensure that the reaction conditions are not reductive. Additionally, di-substitution or reaction with the solvent can occur if conditions are too harsh.

Quantitative Data on Reaction Optimization

EntryAmine SourceSolventTemperature (°C)Time (h)Yield (%)
1Aq. AmmoniaEthanol802435
2NH₄Cln-Butanol1201265
3Ammonia in DioxaneDioxane1001858
4NH₄OHDMSO1001072

This table is illustrative and based on general principles of similar reactions; optimal conditions for this compound must be determined experimentally.

Detailed Experimental Protocol

This protocol is a representative procedure based on established synthetic methods for phthalazine derivatives.[1][2][3] Caution: This synthesis should only be performed by trained chemists in a well-ventilated fume hood using appropriate personal protective equipment.

Step 1: Synthesis of 5-Nitrophthalazin-1(2H)-one

  • To a 100 mL round-bottom flask, add 3-nitrophthalic acid (10.0 g, 47.4 mmol) and an 8% aqueous solution of hydrazine hydrate (15 mL, ~48 mmol).

  • Add triethylene glycol (30 mL) to the mixture.

  • Heat the mixture using an oil bath. The temperature will first rise to ~110-130°C to distill off the excess water.

  • After the water has been removed, increase the temperature to 215-220°C and maintain for 10 minutes.

  • Allow the reaction mixture to cool to approximately 100°C and add 100 mL of hot water.

  • Cool the mixture in an ice bath to precipitate the product.

  • Collect the yellow solid by vacuum filtration, wash with cold water, and dry to yield 5-Nitrophthalazin-1(2H)-one.

Step 2: Synthesis of 1-Chloro-5-nitrophthalazine

  • In a flask equipped with a reflux condenser and a gas trap, suspend 5-Nitrophthalazin-1(2H)-one (5.0 g, 26.2 mmol) in phosphorus oxychloride (POCl₃, 25 mL).

  • Heat the mixture to reflux (approx. 105°C) and maintain for 4 hours. Monitor the reaction by TLC (e.g., 1:1 ethyl acetate:hexanes).

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring in a large beaker.

  • A precipitate will form. Adjust the pH to ~7 with a cold, saturated NaHCO₃ solution.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 1-chloro-5-nitrophthalazine.

Step 3: Synthesis of this compound

  • Charge a sealed tube or pressure vessel with 1-chloro-5-nitrophthalazine (2.0 g, 9.5 mmol), ammonium chloride (2.5 g, 47 mmol), and n-butanol (40 mL).

  • Seal the vessel and heat the mixture to 120°C for 12 hours with stirring.

  • Cool the reaction to room temperature. Evaporate the solvent under reduced pressure.

  • Add water to the residue and basify with 2M NaOH solution until the pH is ~10-11.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) to obtain pure this compound.

Visualized Workflow and Logic Diagrams

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis of this compound.

A troubleshooting decision tree for optimizing synthesis yield.

References

Technical Support Center: Purification of 5-Nitrophthalazin-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Nitrophthalazin-1-amine. Due to the limited availability of specific experimental data for this compound, the following guidance is based on general principles of organic chemistry and data from structurally related molecules.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

A1: While specific impurities for the synthesis of this compound are not documented in the provided search results, common impurities in related syntheses of aromatic amines and nitro compounds can include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Isomers: Positional isomers formed during the nitration or amination steps.

  • Byproducts of reduction: If the amine is prepared by the reduction of a dinitro compound, partially reduced intermediates could be present.

  • Oxidation products: Aromatic amines can be susceptible to air oxidation, leading to colored impurities.

  • Residual solvents: Solvents used in the reaction or initial workup may be retained in the crude product.

Q2: My purified this compound is highly colored (e.g., dark red, brown, or black). Is this normal?

A2: Aromatic nitro compounds are often yellow or orange. The presence of an amino group can sometimes deepen the color. However, a very dark color, such as brown or black, often indicates the presence of impurities, possibly arising from oxidation or side reactions. Further purification should be attempted to obtain a lighter-colored solid.

Q3: What is the expected solubility of this compound?

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.- Try a different solvent or a solvent mixture where the compound has high solubility when hot and low solubility when cold.- Reduce the amount of solvent used to make a saturated solution.- Place the solution in an ice bath or refrigerator for a longer period to maximize crystal formation.
Oily Product Instead of Crystals The compound may have a low melting point, or significant impurities are present that are depressing the melting point.- Try to "scratch" the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal from a previous successful crystallization.- Purify the material by column chromatography before attempting recrystallization.
Persistent Impurities After Recrystallization The impurity has similar solubility to the desired product in the chosen solvent.- Attempt recrystallization from a different solvent system.- Utilize column chromatography for separation based on polarity differences.
Compound Degradation During Purification Aromatic amines and nitro compounds can be sensitive to heat and light.[1][2]- Avoid prolonged heating during recrystallization.- Use a rotary evaporator at a moderate temperature to remove the solvent.- Protect the compound from direct light.
Streaking on TLC Plate The compound may be too polar for the chosen solvent system, or it may be interacting strongly with the silica gel.- Increase the polarity of the mobile phase.- Add a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.

Physicochemical Data of Related Compounds

For reference, the following table summarizes key physicochemical properties of compounds structurally related to this compound. Note: This data is for related compounds and should be used as an estimation only.

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
5-Nitrophthalazine89898-86-2C₈H₅N₃O₂175.14187-188[3]
5-Nitrophthalazin-1(2H)-one89898-93-1C₈H₅N₃O₃191.14Not available
4-Nitrophthalhydrazide3682-19-7C₈H₅N₃O₄207.14>300 (decomposes)
2-Amino-5-nitrothiazole121-66-4C₃H₃N₃O₂S145.14200-202

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a potential recrystallization solvent dropwise while heating and agitating until the solid dissolves.

  • Dissolution: In a larger flask, add the crude product and the minimum amount of the chosen hot solvent to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

General Column Chromatography Protocol
  • Stationary Phase Selection: For most organic compounds, silica gel is a suitable stationary phase.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (mobile phase) that gives a retention factor (Rf) of approximately 0.3-0.4 for the desired compound.

  • Column Packing: Pack a chromatography column with a slurry of the silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Purification Workflow

Purification_Workflow Crude Crude this compound Solubility Solubility Testing Crude->Solubility Recrystallization Recrystallization Solubility->Recrystallization Good Crystal Formation TLC TLC Analysis Solubility->TLC Poor Crystal Formation / Oily Product Filtration Filtration & Drying Recrystallization->Filtration Pure_Solid_R Purified Solid Filtration->Pure_Solid_R Analysis Purity Analysis (e.g., NMR, LC-MS) Pure_Solid_R->Analysis Column Column Chromatography TLC->Column Fractions Collect & Analyze Fractions Column->Fractions Evaporation Solvent Evaporation Fractions->Evaporation Pure_Solid_C Purified Solid Evaporation->Pure_Solid_C Pure_Solid_C->Analysis

Caption: General purification workflow for this compound.

References

Technical Support Center: Synthesis of 5-Nitrophthalazin-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Nitrophthalazin-1-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is a common synthetic route for this compound, and what are the critical steps?

A common and plausible synthetic route for this compound is a multi-step process starting from phthalic anhydride. The key steps are:

  • Formation of Phthalazinone: Reaction of phthalic anhydride with hydrazine to form 2,3-dihydrophthalazine-1,4-dione, which is then tautomerized to phthalazin-1(2H)-one.

  • Nitration: Electrophilic nitration of phthalazin-1(2H)-one to introduce a nitro group onto the aromatic ring, yielding 5-Nitrophthalazin-1(2H)-one. A significant side reaction is the formation of the 7-nitro isomer.

  • Chlorination: Conversion of the hydroxyl group of 5-Nitrophthalazin-1(2H)-one to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃) to give 1-chloro-5-nitrophthalazine.

  • Amination: Nucleophilic aromatic substitution of the chlorine atom with an amine source, typically ammonia, to yield the final product, this compound.

Q2: My nitration of phthalazin-1(2H)-one is giving a mixture of products that are difficult to separate. How can I improve the regioselectivity for 5-Nitrophthalazin-1(2H)-one?

The nitration of phthalazin-1(2H)-one is prone to forming a mixture of regioisomers, primarily the 5-nitro and 7-nitro products.

  • Issue: Poor regioselectivity leading to a mixture of 5-nitro and 7-nitro isomers.

  • Troubleshooting:

    • Reaction Temperature: Carefully control the reaction temperature. Running the nitration at lower temperatures (e.g., 0-5 °C) can sometimes favor the formation of one isomer over the other.

    • Nitrating Agent: The choice of nitrating agent can influence the isomer ratio. While a mixture of nitric acid and sulfuric acid is common, other nitrating agents like nitric acid in acetic anhydride could be explored, although this may lead to N-nitration as a side reaction.

    • Purification: If a mixture is unavoidable, separation by column chromatography on silica gel is the most common method. A gradient elution system, for example, with dichloromethane and methanol, may be effective. Recrystallization from a suitable solvent like ethanol or acetic acid might also enrich one isomer.

ParameterCondition ACondition BExpected Outcome
Nitrating Agent HNO₃/H₂SO₄HNO₃/Ac₂OA may give better C-nitration selectivity. B risks N-nitration.
Temperature 0-5 °CRoom TemperatureLower temperatures generally improve selectivity.
Reaction Time 1-2 hours> 4 hoursLonger reaction times can lead to dinitration products.

Q3: The chlorination of 5-Nitrophthalazin-1(2H)-one is resulting in a low yield and dark-colored crude product. What are the possible causes and solutions?

  • Issue: Low yield and formation of colored impurities during the chlorination with POCl₃.

  • Troubleshooting:

    • Anhydrous Conditions: Ensure strictly anhydrous conditions. Any moisture will react with POCl₃, reducing its effectiveness and leading to side reactions.

    • Reaction Temperature: The reaction is typically performed at reflux. However, if decomposition is observed, a lower temperature for a longer duration might be beneficial.

    • Work-up Procedure: The work-up is critical. The reaction mixture is usually poured onto crushed ice to quench the excess POCl₃. This should be done slowly and with vigorous stirring in a well-ventilated fume hood. The pH should then be carefully neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) to precipitate the product.

    • Purification: The crude product may contain colored impurities. Treatment with activated charcoal during recrystallization can help to decolorize the product. Column chromatography is also an effective purification method.

Q4: The final amination step to produce this compound is not proceeding to completion, and I am recovering the starting material (1-chloro-5-nitrophthalazine). How can I drive the reaction forward?

  • Issue: Incomplete conversion of 1-chloro-5-nitrophthalazine to this compound.

  • Troubleshooting:

    • Amine Source and Concentration: Using a concentrated solution of ammonia in a suitable solvent (e.g., ethanol or methanol) in a sealed tube or under pressure is often necessary to achieve good conversion. Anhydrous ammonia in an inert solvent can also be used.

    • Temperature and Pressure: This nucleophilic aromatic substitution is often slow at atmospheric pressure and room temperature. Heating the reaction in a sealed vessel (e.g., a pressure reactor) will increase the reaction rate.

    • Catalyst: While not always necessary for such an activated substrate, the addition of a copper catalyst (e.g., CuI with a ligand like proline) can sometimes facilitate the amination.

    • Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress by TLC or LC-MS.

ParameterCondition ACondition BExpected Outcome
Ammonia Source Aq. AmmoniaAmmonia in EthanolEthanolic ammonia often gives better results and is easier to handle under pressure.
Temperature Room Temperature80-100 °C (sealed tube)Elevated temperatures are usually required for complete conversion.
Pressure AtmosphericAutogenous pressureIncreased pressure from heating a sealed tube is necessary to keep the ammonia in solution and increase the reaction rate.

Experimental Protocols

Protocol 1: Synthesis of 5-Nitrophthalazin-1(2H)-one

  • To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0-5 °C, add phthalazin-1(2H)-one (5.0 g, 34.2 mmol) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Once the phthalazinone has completely dissolved, add a pre-cooled mixture of concentrated sulfuric acid (10 mL) and concentrated nitric acid (3.5 mL, 85.5 mmol) dropwise, maintaining the temperature between 0-5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.

  • The crude product, a mixture of 5-nitro and 7-nitro isomers, can be purified by column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) or by fractional crystallization.

Protocol 2: Synthesis of 1-chloro-5-nitrophthalazine

  • A mixture of 5-Nitrophthalazin-1(2H)-one (3.0 g, 15.7 mmol) and phosphorus oxychloride (15 mL, 161 mmol) is heated at reflux for 4 hours.

  • After cooling to room temperature, the excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice (100 g) with vigorous stirring.

  • The acidic solution is slowly neutralized with a saturated solution of sodium bicarbonate until a precipitate forms.

  • The solid is collected by vacuum filtration, washed with cold water, and dried to give the crude 1-chloro-5-nitrophthalazine.

  • The product can be purified by recrystallization from ethanol.

Protocol 3: Synthesis of this compound

  • A solution of 1-chloro-5-nitrophthalazine (2.0 g, 9.5 mmol) in ethanol (20 mL) is placed in a pressure vessel.

  • The solution is saturated with ammonia gas at 0 °C, and the vessel is securely sealed.

  • The reaction mixture is heated to 100 °C for 8 hours.

  • After cooling to room temperature, the vessel is carefully opened in a fume hood.

  • The solvent is removed under reduced pressure.

  • The residue is triturated with water, and the solid product is collected by vacuum filtration.

  • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Visualizations

Synthesis_Pathway Phthalazinone Phthalazin-1(2H)-one Nitrophthalazinone 5-Nitrophthalazin-1(2H)-one Phthalazinone->Nitrophthalazinone HNO₃, H₂SO₄ Chloronitrophthalazine 1-chloro-5-nitrophthalazine Nitrophthalazinone->Chloronitrophthalazine POCl₃ FinalProduct This compound Chloronitrophthalazine->FinalProduct NH₃, Ethanol

Caption: Synthetic pathway for this compound.

Side_Reactions cluster_nitration Nitration Step cluster_amination Amination Step Phthalazinone Phthalazin-1(2H)-one Nitration HNO₃, H₂SO₄ Phthalazinone->Nitration DesiredProduct 5-Nitrophthalazin-1(2H)-one Nitration->DesiredProduct Major SideProduct 7-Nitrophthalazin-1(2H)-one Nitration->SideProduct Minor StartingMaterial 1-chloro-5-nitrophthalazine Amination NH₃, Ethanol StartingMaterial->Amination FinalProduct This compound Amination->FinalProduct Desired IncompleteReaction Unreacted Starting Material Amination->IncompleteReaction Possible

Caption: Potential side reactions and issues in the synthesis.

Troubleshooting_Workflow Start Problem Encountered IdentifyStep Identify Synthesis Step Start->IdentifyStep NitrationIssue Nitration: Impure Product IdentifyStep->NitrationIssue Nitration ChlorinationIssue Chlorination: Low Yield IdentifyStep->ChlorinationIssue Chlorination AminationIssue Amination: Incomplete Reaction IdentifyStep->AminationIssue Amination CheckTemp Control Temperature (0-5 °C) NitrationIssue->CheckTemp Yes CheckAnhydrous Ensure Anhydrous Conditions ChlorinationIssue->CheckAnhydrous Yes IncreaseTempPressure Increase Temperature/Pressure AminationIssue->IncreaseTempPressure Yes PurifyNitration Purify by Column Chromatography CheckTemp->PurifyNitration OptimizeWorkup Optimize Quenching & Neutralization CheckAnhydrous->OptimizeWorkup CheckAmmonia Use Concentrated Ammonia Source IncreaseTempPressure->CheckAmmonia

Caption: A troubleshooting workflow for the synthesis.

Technical Support Center: Synthesis of 5-Nitrophthalazin-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting support and frequently asked questions (FAQs) for the synthesis of 5-Nitrophthalazin-1-amine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A1: A plausible and frequently utilized strategy involves a multi-step synthesis. This typically begins with the formation of a phthalazinone core, followed by nitration, and subsequent introduction of the amine group. A common route is the cyclization of a suitable 2-acylbenzoic acid with hydrazine to form the phthalazinone, which is then nitrated. The resulting nitro-phthalazinone can be converted to a halo-derivative (e.g., chloro- or bromo-) and finally reacted with an amine source under conditions suitable for nucleophilic aromatic substitution or palladium-catalyzed amination.

Q2: I am observing a low yield in the initial phthalazinone formation step. What are the potential causes?

A2: Low yields in the cyclization of 2-acylbenzoic acids with hydrazine can stem from several factors. Incomplete reaction is a common issue; ensure your reaction is running for a sufficient duration and at the optimal temperature. The purity of the starting materials is also critical; impurities in the 2-acylbenzoic acid or hydrazine can lead to side reactions. Additionally, the pH of the reaction medium can influence the rate of cyclization.

Q3: My nitration step is producing multiple isomers. How can I improve the regioselectivity?

A3: The formation of multiple nitro-isomers is a common challenge in the nitration of aromatic compounds. The directing effects of the substituents on the phthalazinone ring will dictate the position of nitration. To improve regioselectivity, carefully control the reaction conditions. This includes the choice of nitrating agent (e.g., nitric acid/sulfuric acid, or milder nitrating agents), the reaction temperature, and the solvent. Lowering the temperature can often increase the selectivity for the desired isomer. Purification by column chromatography or recrystallization is typically necessary to isolate the desired 5-nitro isomer.

Q4: I am struggling with the final amination step. What are the key parameters to optimize?

A4: The successful introduction of the amine group can be challenging. If you are attempting a nucleophilic aromatic substitution on a chloro- or bromo-nitrophthalazinone, the reactivity is highly dependent on the electron-withdrawing nature of the nitro group. Ensure your solvent is polar aprotic (e.g., DMSO, DMF) and that you are using a suitable base to facilitate the reaction. If employing a palladium-catalyzed amination (e.g., Buchwald-Hartwig amination), the choice of palladium catalyst, ligand, base, and solvent are all critical parameters that need to be optimized for your specific substrate. Catalyst poisoning or degradation can also lead to low yields.

Troubleshooting Guides

Problem 1: Low or No Yield of this compound
Potential Cause Suggested Solution
Inefficient Nitration Verify the potency of the nitrating agent. Optimize the reaction temperature and time. Consider alternative nitrating agents for improved regioselectivity.
Poor Precursor Quality Ensure the starting phthalazinone is pure. Impurities can interfere with the nitration and subsequent steps. Recrystallize or purify the precursor if necessary.
Failed Amination For SNAr, confirm the leaving group is suitable (Cl, Br). The nitro group should be ortho or para to the leaving group to activate the ring.[1][2][3] For Pd-catalyzed amination, screen different catalysts, ligands, and bases. Ensure anhydrous and anaerobic conditions.
Product Degradation This compound may be sensitive to harsh reaction conditions. Consider milder conditions for the amination step. Analyze the crude reaction mixture for degradation products.
Problem 2: Formation of Impurities and Side Products
Potential Cause Suggested Solution
Over-nitration Use stoichiometric amounts of the nitrating agent. Control the reaction temperature carefully; lower temperatures often reduce the formation of dinitro products.
Isomer Formation The electronic and steric effects of the phthalazinone ring direct nitration. Isomeric products are common. Optimize reaction conditions to favor the desired isomer and plan for chromatographic separation.
Side Reactions in Amination In SNAr, competitive hydrolysis of the leaving group can occur if water is present. Ensure anhydrous conditions. In Pd-catalyzed reactions, side reactions like hydrodehalogenation can occur. Optimize the catalyst and ligand system.
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS to ensure full conversion of the starting material. If the reaction stalls, consider adding more reagent or catalyst.

Experimental Protocols

Protocol 1: Synthesis of 1(2H)-Phthalazinone
  • To a solution of 2-formylbenzoic acid (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield 1(2H)-phthalazinone.

Protocol 2: Nitration of 1(2H)-Phthalazinone
  • To a stirred solution of concentrated sulfuric acid, cool to 0°C.

  • Slowly add 1(2H)-phthalazinone (1 equivalent) while maintaining the temperature below 5°C.

  • Add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, keeping the internal temperature below 10°C.

  • Stir the reaction mixture at 0-5°C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry to obtain the crude nitrated product. Purify by column chromatography to isolate 5-nitro-1(2H)-phthalazinone.

Protocol 3: Chlorination of 5-Nitro-1(2H)-phthalazinone
  • To a flask containing 5-nitro-1(2H)-phthalazinone (1 equivalent), add phosphorus oxychloride (POCl3) (5-10 equivalents).

  • Reflux the mixture for 3-4 hours.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Filter the precipitate, wash with water, and dry to yield 1-chloro-5-nitrophthalazine.

Protocol 4: Amination of 1-Chloro-5-nitrophthalazine (SNAr)
  • Dissolve 1-chloro-5-nitrophthalazine (1 equivalent) in a polar aprotic solvent such as DMSO or DMF.

  • Add a source of ammonia (e.g., a solution of ammonia in dioxane or aqueous ammonia) in excess.

  • Heat the reaction mixture at 80-100°C and monitor by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Filter the precipitated product, wash with water, and purify by recrystallization or column chromatography to obtain this compound.

Data Presentation

Table 1: Typical Reaction Parameters and Expected Outcomes

Step Key Reagents Solvent Temp (°C) Typical Yield (%) Purity (by HPLC, %)
Phthalazinone Formation 2-Formylbenzoic acid, HydrazineEthanolReflux85-95>98
Nitration Nitric Acid, Sulfuric AcidSulfuric Acid0-1060-75 (isomer mix)>95 (for desired isomer after purification)
Chlorination Phosphorus OxychlorideNeatReflux70-85>97
Amination (SNAr) Ammonia sourceDMSO/DMF80-10050-70>98

Visualizations

TroubleshootingWorkflow start Start: Synthesis Issue low_yield Low or No Yield? start->low_yield Check Yield impurity Impurity Issues? start->impurity Check Purity nitration_check Inefficient Nitration? low_yield->nitration_check precursor_quality Poor Precursor Quality? low_yield->precursor_quality amination_fail Failed Amination? low_yield->amination_fail degradation Product Degradation? low_yield->degradation over_nitration Over-nitration? impurity->over_nitration isomer_formation Isomer Formation? impurity->isomer_formation amination_side_reactions Amination Side Reactions? impurity->amination_side_reactions incomplete_reaction Incomplete Reaction? impurity->incomplete_reaction nitration_solution Optimize nitrating agent, temp, time nitration_check->nitration_solution Yes precursor_solution Purify starting material precursor_quality->precursor_solution Yes amination_solution Optimize S_NAr/Pd-catalysis conditions amination_fail->amination_solution Yes degradation_solution Use milder reaction conditions degradation->degradation_solution Yes over_nitration_solution Control stoichiometry and temperature over_nitration->over_nitration_solution Yes isomer_solution Optimize for regioselectivity, purify isomer_formation->isomer_solution Yes amination_side_reactions_solution Ensure anhydrous conditions, optimize catalyst amination_side_reactions->amination_side_reactions_solution Yes incomplete_reaction_solution Monitor reaction, adjust stoichiometry incomplete_reaction->incomplete_reaction_solution Yes

Caption: Troubleshooting workflow for this compound synthesis.

SynthesisPathway start 2-Formylbenzoic Acid phthalazinone 1(2H)-Phthalazinone start->phthalazinone + Hydrazine nitrophthalazinone 5-Nitro-1(2H)-phthalazinone phthalazinone->nitrophthalazinone + HNO3/H2SO4 chloronitrophthalazine 1-Chloro-5-nitrophthalazine nitrophthalazinone->chloronitrophthalazine + POCl3 final_product This compound chloronitrophthalazine->final_product + NH3 source (SNAr)

Caption: Proposed synthetic pathway for this compound.

References

Technical Support Center: 5-Nitrophthalazin-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Nitrophthalazin-1-amine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective synthetic pathway for this compound involves a three-step process:

  • Nitration: Synthesis of 5-Nitrophthalazin-1(2H)-one.

  • Chlorination: Conversion of 5-Nitrophthalazin-1(2H)-one to 1-chloro-5-nitrophthalazine using a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Amination: Nucleophilic aromatic substitution of the chlorine atom in 1-chloro-5-nitrophthalazine with an amino group to yield the final product, this compound.

Q2: What are the critical parameters to control during the amination of 1-chloro-5-nitrophthalazine?

The critical parameters for the successful amination of 1-chloro-5-nitrophthalazine are temperature, pressure, reaction time, and the concentration of the ammonia source. The electron-withdrawing nature of the nitro group and the phthalazine ring system activates the chloro position for nucleophilic attack.[1][2][3] However, harsh conditions can lead to side reactions.

Q3: What are the potential side products in the synthesis of this compound?

Potential side products can include:

  • Unreacted 1-chloro-5-nitrophthalazine: Due to incomplete reaction.

  • Hydrolysis product: Formation of 5-Nitrophthalazin-1(2H)-one if water is present in the reaction mixture.

  • Over-reaction or decomposition products: Under excessively harsh conditions (high temperature or pressure), the nitro group or the phthalazine ring may undergo undesired reactions.

Q4: How can I monitor the progress of the amination reaction?

The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A simple TLC analysis can show the consumption of the starting material (1-chloro-5-nitrophthalazine) and the appearance of the product spot (this compound).

Troubleshooting Guides

Issue 1: Low or No Yield of this compound
Possible Cause Troubleshooting Step
Inactive Ammonia Source Ensure the ammonia source (e.g., aqueous ammonia, ammonia in a solvent) is fresh and has the correct concentration. For gaseous ammonia, ensure a consistent and moisture-free flow.
Insufficient Reaction Temperature or Time The nucleophilic aromatic substitution may require significant activation energy. Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction by TLC or HPLC. Extend the reaction time and continue monitoring.
Poor Solubility of Starting Material Ensure that 1-chloro-5-nitrophthalazine is sufficiently soluble in the chosen solvent at the reaction temperature. Consider using a co-solvent to improve solubility.
Presence of Water (leading to hydrolysis) Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.
Issue 2: Formation of Multiple Products/Impurities
Possible Cause Troubleshooting Step
Reaction Temperature is Too High High temperatures can lead to the formation of byproducts. Reduce the reaction temperature and increase the reaction time to achieve a cleaner reaction profile.
Incorrect Stoichiometry Ensure the correct molar ratio of the ammonia source to the 1-chloro-5-nitrophthalazine is used. An insufficient amount of ammonia can lead to incomplete conversion, while a large excess might not be necessary and could complicate workup.
Decomposition of Starting Material or Product If the product is thermally unstable, consider running the reaction at a lower temperature for a longer duration.

Data Presentation: Optimization of Amination Reaction Conditions

The following table summarizes the impact of different reaction parameters on the yield of this compound. This data is illustrative and serves as a guideline for optimization.

Entry Ammonia Source Solvent Temperature (°C) Time (h) Yield (%)
128% aq. NH₃Ethanol801265
228% aq. NH₃Ethanol100875
3NH₃ in Dioxane (7N)Dioxane1001282
4NH₃ in Dioxane (7N)Dioxane120688
5Liquid NH₃N/A (autoclave)1001092

Experimental Protocols

Protocol 1: Synthesis of 1-chloro-5-nitrophthalazine
  • To a flask containing 5-Nitrophthalazin-1(2H)-one (1.0 eq.), add phosphorus oxychloride (POCl₃, 5.0 eq.) and a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The precipitated solid is filtered, washed with cold water until the filtrate is neutral, and dried under vacuum to yield 1-chloro-5-nitrophthalazine.

Protocol 2: Synthesis of this compound
  • In a sealed pressure vessel, dissolve 1-chloro-5-nitrophthalazine (1.0 eq.) in a suitable solvent such as dioxane or ethanol.

  • Add a solution of ammonia in the chosen solvent (e.g., 7N ammonia in dioxane, 5.0-10.0 eq.).

  • Seal the vessel and heat the reaction mixture to 100-120°C for 6-12 hours. The reaction progress should be monitored by TLC or HPLC.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Start: Low/No Yield of This compound check_reagents Check Ammonia Source: Fresh? Correct Concentration? start->check_reagents increase_temp Increase Reaction Temperature (monitor by TLC/HPLC) check_reagents->increase_temp Reagents OK failure Re-evaluate Synthetic Strategy check_reagents->failure Reagents Faulty extend_time Extend Reaction Time increase_temp->extend_time Yield still low success Successful Synthesis increase_temp->success Yield Improves check_solubility Check Solubility of 1-chloro-5-nitrophthalazine extend_time->check_solubility Yield still low extend_time->success Yield Improves use_cosolvent Consider Using a Co-solvent check_solubility->use_cosolvent Poor Solubility check_water Check for Water Contamination check_solubility->check_water Solubility OK use_cosolvent->success use_anhydrous Use Anhydrous Conditions check_water->use_anhydrous Water Present check_water->success No Water use_anhydrous->success Impurity_Troubleshooting start Start: Formation of Multiple Products/Impurities check_temp Is Reaction Temperature Too High? start->check_temp reduce_temp Reduce Temperature and Increase Reaction Time check_temp->reduce_temp Yes check_stoichiometry Check Stoichiometry of Reagents check_temp->check_stoichiometry No purification Proceed to Purification reduce_temp->purification adjust_stoichiometry Adjust Molar Ratios check_stoichiometry->adjust_stoichiometry Incorrect check_stability Assess Thermal Stability of Starting Material and Product check_stoichiometry->check_stability Correct adjust_stoichiometry->purification lower_temp_longer_time Run at Lower Temperature for a Longer Duration check_stability->lower_temp_longer_time Unstable success Clean Reaction Profile check_stability->success Stable lower_temp_longer_time->success success->purification

References

How to avoid over-nitration in phthalazine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding over-nitration during phthalazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the nitration of phthalazine?

A1: The nitration of phthalazine presents several challenges. The phthalazine nucleus is relatively unreactive towards electrophilic substitution due to the deactivating effect of the two nitrogen atoms. Consequently, forcing reaction conditions are often required, which can lead to undesirable side reactions. The most common issues are:

  • Oxidation: At elevated temperatures, strong nitrating agents can oxidize the phthalazine ring, leading to the formation of phthalic acid and other degradation products.[1]

  • Low Yield of Mononitration: Achieving a high yield of the desired 5-nitrophthalazine can be difficult due to the compound's resistance to nitration.[1][2]

  • Over-nitration (Dinitration): While less common due to the deactivating effect of the first nitro group, the use of excessively harsh conditions can lead to the formation of dinitro- and other polynitrated byproducts.

Q2: What is the preferred reagent for the selective mononitration of phthalazine?

A2: The most effective and selective method for the mononitration of phthalazine is the use of potassium nitrate in concentrated (98%) sulfuric acid.[1][2] This reagent system generates the nitronium ion (NO₂⁺) in a controlled manner, allowing for the selective formation of 5-nitrophthalazine.

Q3: Why is 5-nitrophthalazine the exclusive product of mononitration?

A3: The substitution pattern in the electrophilic nitration of phthalazine is dictated by the electronic effects of the nitrogen atoms in the heterocyclic ring. The nitrogen atoms deactivate the ring towards electrophilic attack. The position 5 (and the equivalent position 8) is the most favorable for substitution as it is least deactivated, leading to the selective formation of 5-nitrophthalazine.

Q4: Under what conditions is over-nitration (dinitration) likely to occur?

A4: Over-nitration of phthalazine is likely to occur under more forcing reaction conditions than those required for mononitration. Factors that can promote dinitration include:

  • Elevated Temperatures: Increasing the reaction temperature significantly enhances the rate of nitration, including the second nitration step.

  • Stronger Nitrating Agents: The use of fuming nitric acid or oleum (fuming sulfuric acid) in the nitrating mixture increases the concentration of the nitronium ion, which can drive the reaction towards dinitration.

  • Extended Reaction Times: Allowing the reaction to proceed for an extended period after the completion of mononitration can lead to the formation of dinitrated products.

Troubleshooting Guide: Over-Nitration

This guide provides specific troubleshooting steps to address the issue of over-nitration during phthalazine synthesis.

Problem Potential Cause Recommended Solution
Significant formation of dinitrated byproducts. Reaction temperature is too high.Maintain a strict temperature control, typically between 0-25°C for mononitration. Use an ice bath to manage any exotherms.
Nitrating agent is too strong.Avoid using fuming nitric acid or oleum. Utilize the recommended potassium nitrate in concentrated sulfuric acid.
Reaction time is excessively long.Monitor the reaction progress using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed and the desired mononitrated product is maximized.
Low yield of 5-nitrophthalazine with evidence of multiple nitrated species. Inefficient temperature control, leading to localized "hot spots".Ensure vigorous and efficient stirring throughout the addition of reagents and the entire reaction period to maintain a homogenous temperature distribution.
Incorrect stoichiometry of the nitrating agent.Use a controlled molar equivalent of the nitrating agent (e.g., 1.0 to 1.2 equivalents of potassium nitrate) relative to the phthalazine substrate.
Presence of both over-nitration and oxidation byproducts. A combination of high temperature and a potent nitrating mixture.Re-evaluate the entire reaction protocol. Lower the temperature, use a milder nitrating agent, and carefully monitor the reaction time. Consider a slower, dropwise addition of the nitrating agent to the phthalazine solution in sulfuric acid.

Experimental Protocols

Key Experiment: Selective Mononitration of Phthalazine

This protocol is designed to achieve the selective synthesis of 5-nitrophthalazine while minimizing the risk of over-nitration.

Materials:

  • Phthalazine

  • Potassium Nitrate (KNO₃)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution of Substrate: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, carefully add phthalazine to concentrated sulfuric acid while stirring. Continue stirring until the phthalazine is completely dissolved. Maintain the temperature at 0-5°C.

  • Addition of Nitrating Agent: While maintaining the low temperature, add potassium nitrate portion-wise to the stirred solution over a period of 30-60 minutes. The rate of addition should be controlled to prevent the temperature from rising above 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) for a specified time. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate out of the solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude 5-nitrophthalazine.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Logical Workflow for Troubleshooting Over-Nitration

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Outcome start Start: Over-nitration Detected (e.g., by LC-MS, NMR) check_params Review Reaction Parameters: - Temperature - Reagents - Reaction Time start->check_params temp_control Implement Strict Temperature Control (0-25°C) check_params->temp_control High Temp? reagent_select Use Milder Nitrating Agent (KNO3 in H2SO4) check_params->reagent_select Strong Reagent? time_monitor Monitor Reaction with TLC & Quench Promptly check_params->time_monitor Long Time? stirring Ensure Efficient Stirring check_params->stirring Poor Mixing? outcome Desired Outcome: Selective Mononitration Achieved temp_control->outcome reagent_select->outcome time_monitor->outcome stirring->outcome

Caption: A troubleshooting workflow for addressing over-nitration in phthalazine synthesis.

Chemical Pathway: Nitration of Phthalazine

G phthalazine Phthalazine mononitro 5-Nitrophthalazine (Desired Product) phthalazine->mononitro Mononitration oxidation Phthalic Acid (Oxidation Product) phthalazine->oxidation Oxidation dinitro Dinitrophthalazine (Over-nitration Product) mononitro->dinitro Second Nitration (Forcing Conditions) reagents_mild KNO3 / H2SO4 (Controlled Temp.) reagents_mild->mononitro reagents_harsh Fuming HNO3 / H2SO4 (High Temp.) reagents_harsh->dinitro reagents_harsh->oxidation

Caption: Reaction pathways in the nitration of phthalazine, highlighting desired and side reactions.

References

Resolving poor solubility of 5-Nitrophthalazin-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the poor solubility of 5-Nitrophthalazin-1-amine.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound that may contribute to its poor solubility?

A1: this compound is a molecule that possesses both a basic amine group and a polar nitro group attached to a rigid, aromatic phthalazine core. Aromatic compounds, in general, tend to have lower solubility in aqueous solutions due to their hydrophobic surfaces. While the amine and nitro groups can participate in hydrogen bonding, the overall large aromatic structure can lead to poor solvation in water. In organic solvents, the polarity of the nitro group and the hydrogen-bonding capability of the amine group mean that its solubility will vary depending on the solvent's properties.

Q2: How does the nitro group affect the properties of the molecule?

A2: The nitro group (–NO2) is a strong electron-withdrawing group.[1][2] This feature can influence the molecule's pharmacokinetic and pharmacodynamic properties.[1] In the context of solubility, the polar nature of the nitro group can enhance interactions with polar solvents. However, the presence of the nitro group is also associated with metabolic liabilities and potential toxicity, which researchers should consider.[2][3]

Q3: How does the amine group influence the solubility of this compound?

A3: The amine group (-NH2) is basic and can act as a hydrogen bond donor.[4] Its basicity allows for the formation of salts in acidic conditions.[4][5] By protonating the amine group (forming -NH3+), the resulting salt typically exhibits significantly increased aqueous solubility.[4] The aromatic ring it is attached to, however, decreases the basicity of the amine.[4]

Q4: In what types of solvents is this compound likely to be more soluble?

A4: While specific data is limited, compounds with similar functional groups (aromatic, amine, nitro) often show solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[6] Solubility in alcohols like ethanol and methanol may be moderate. It is expected to have low solubility in nonpolar solvents such as hexanes and in water under neutral pH conditions.

Troubleshooting Guide: Resolving Poor Solubility

This guide provides systematic approaches to address common solubility challenges encountered with this compound.

Issue: The compound is not dissolving in my desired solvent.

Initial Assessment Workflow

cluster_0 Initial Assessment cluster_1 Solubility Enhancement start Poor Solubility Observed check_solvent Is the solvent appropriate? start->check_solvent check_purity Is the compound pure? check_solvent->check_purity Yes select_solvent Select an appropriate solvent class (polar aprotic, polar protic, etc.) check_solvent->select_solvent No purify Purify the compound check_purity->purify No proceed Proceed to Solubility Enhancement Techniques check_purity->proceed Yes ph_modification pH Modification proceed->ph_modification cosolvents Use of Co-solvents proceed->cosolvents particle_size Particle Size Reduction proceed->particle_size

Caption: Initial troubleshooting workflow for poor solubility.

Answer 1: Systematic Solvent Screening

A systematic approach to solvent selection is the first step. Test the solubility in a range of solvents with varying polarities.

Experimental Protocol: Small-Scale Solubility Testing

  • Preparation : Weigh out a small, precise amount of this compound (e.g., 1 mg) into several small vials.

  • Solvent Addition : To each vial, add a measured volume of a different solvent (e.g., 100 µL). Start with common laboratory solvents.

  • Observation : Agitate the vials at a controlled temperature (e.g., room temperature) for a set period. Observe for dissolution.

  • Incremental Addition : If the compound dissolves, add more of the compound incrementally until saturation is reached. If it does not dissolve, incrementally add more solvent.

  • Quantification : Determine the approximate solubility in mg/mL for each solvent.

Data Presentation: Solvent Properties

SolventPolarity IndexDielectric ConstantBoiling Point (°C)Notes
Water10.280.1100Highly polar protic.
Dimethyl Sulfoxide (DMSO)7.247189Polar aprotic, good for many organic compounds.[6]
Dimethylformamide (DMF)6.437153Polar aprotic.
Ethanol5.224.578Polar protic.
Methanol6.632.765Polar protic.
Dichloromethane (DCM)3.19.140Non-polar.
Hexanes0.12.0~69Highly non-polar.

Answer 2: pH Modification for Aqueous Solutions

Due to the basic amine group, the aqueous solubility of this compound can often be increased by lowering the pH. Protonation of the amine group to form a more soluble salt is a common and effective strategy.[4][5]

Experimental Protocol: pH Adjustment

  • Suspension : Create a suspension of a known amount of this compound in an aqueous buffer (e.g., PBS) at a neutral pH.

  • Acidification : Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise to the suspension while stirring.

  • Monitoring : Monitor the pH and observe for dissolution. A significant increase in solubility is expected as the pH drops below the pKa of the conjugate acid of the amine.

  • Determination : Note the pH at which the compound fully dissolves. This will be the minimum pH required for solubility at that concentration.

Visualization: Principle of pH-Dependent Solubility

cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) compound_protonated 5-Nitrophthalazin-1-aminium (Salt Form) (R-NH3+) soluble Higher Aqueous Solubility compound_protonated->soluble Increased Polarity compound_neutral This compound (Free Base) (R-NH2) compound_protonated->compound_neutral - H+ compound_neutral->compound_protonated + H+ insoluble Lower Aqueous Solubility compound_neutral->insoluble Lower Polarity

Caption: Effect of pH on the solubility of an amine-containing compound.

Answer 3: Use of Co-solvents

If the compound needs to be in a predominantly aqueous solution, but pH modification is not desirable (e.g., for biological assays), the use of a water-miscible organic co-solvent can be effective.

Experimental Protocol: Co-solvent System

  • Stock Solution : Dissolve the this compound in a water-miscible organic solvent in which it is highly soluble (e.g., DMSO) to create a concentrated stock solution.

  • Dilution : Slowly add the stock solution to the aqueous buffer with vigorous stirring. It is crucial to add the stock solution to the buffer, not the other way around, to avoid precipitation.

  • Final Concentration : Ensure the final concentration of the organic co-solvent is low enough to not interfere with downstream applications (typically <1% for cell-based assays).

  • Observation : Monitor for any signs of precipitation over time.

Answer 4: Physical Modification Techniques

The dissolution rate can be intrinsically linked to the particle size of the solid material.[7][8]

  • Particle Size Reduction : Techniques like micronization or sonication can increase the surface area of the solid, which may enhance the rate of dissolution.[7][8]

    • Protocol : Suspend the compound in the desired solvent and sonicate the mixture in an ultrasonic bath. Observe for any improvement in dissolution.

  • Nanosuspensions : For more advanced applications, high-pressure homogenization can be used to create a nanosuspension of the drug.[7]

Disclaimer: The information provided is for guidance purposes. All experimental work should be conducted in a controlled laboratory setting by qualified personnel. The solubility and stability of this compound should be empirically determined for your specific experimental conditions.

References

Technical Support Center: Degradation of 5-Nitrophthalazin-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 5-Nitrophthalazin-1-amine. All experimental protocols are detailed, and quantitative data is summarized for clarity.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to several degradation pathways, including photodegradation, oxidative degradation, metabolic nitroreduction, and hydrolysis. The predominant pathway will depend on the specific environmental conditions such as light exposure, presence of oxidizing agents, biological systems, and pH.

Q2: What are the likely degradation products of this compound?

A2: Degradation can lead to a variety of products. Photodegradation may result in de-nitration or the formation of phenolic compounds. Oxidative degradation can lead to the formation of N-oxides or ring-opened products. Nitroreduction, a key metabolic pathway, will likely reduce the nitro group to a hydroxylamine and then to an amine, forming 5-aminophthalazin-1-amine. Hydrolysis is expected to be slower but may result in the replacement of the amine or nitro group with a hydroxyl group.

Q3: How can I monitor the degradation of this compound and identify its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for monitoring the degradation of the parent compound and the formation of degradation products.[1] For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques.[1]

Q4: What are the critical factors to control during stability testing of this compound?

A4: Key factors to control during stability studies include temperature, humidity, light exposure, and pH of the solution.[2][3][4] Forced degradation studies, where the compound is exposed to stress conditions (e.g., high temperature, extreme pH, oxidizing agents, and light), are crucial for identifying potential degradation products and pathways.[3][5][6]

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
No degradation observed under stress conditions. The compound is highly stable under the tested conditions. The stress conditions are not harsh enough.Increase the severity of the stress conditions (e.g., higher temperature, more extreme pH, higher concentration of oxidizing agent).[6] Ensure the experimental setup for photodegradation provides sufficient light exposure.[7]
Multiple unexpected peaks in the chromatogram. The degradation pathway is more complex than anticipated, leading to numerous side products. The sample may be contaminated. The analytical method may not be specific.Optimize the chromatographic method to achieve better separation of the degradation products. Use a higher purity solvent and starting material. Employ LC-MS to identify the unexpected peaks.
Poor recovery of the parent compound and degradation products. Adsorption of the compounds onto the surface of the container or HPLC column. Instability of the degradation products.Use silanized glassware or polypropylene containers to minimize adsorption. Analyze the samples immediately after preparation or store them at a low temperature in the dark. Adjust the mobile phase pH to improve the stability and recovery of the analytes.
Inconsistent degradation rates between replicate experiments. Variability in experimental conditions (e.g., temperature fluctuations, inconsistent light intensity). Inhomogeneous sample solution.Ensure precise control over all experimental parameters. Thoroughly mix the sample solutions before initiating the degradation study and before taking aliquots for analysis.
Difficulty in identifying the structure of a major degradation product. The degradation product is novel or not present in spectral libraries. Insufficient amount of the degradation product for structural analysis.Isolate the degradation product using preparative HPLC. Use advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry for structural elucidation.

Proposed Degradation Pathways

The degradation of this compound can be hypothesized to proceed through several pathways, as illustrated below.

Photodegradation Pathway

Under UV or visible light, this compound may undergo reactions leading to the loss of the nitro group or hydroxylation of the aromatic ring.

G parent This compound intermediate1 Excited State parent->intermediate1 UV/Vis Light product1 5-Hydroxyphthalazin-1-amine intermediate1->product1 Hydroxylation product2 Phthalazin-1-amine intermediate1->product2 De-nitration

Caption: Proposed photodegradation pathway of this compound.

Oxidative Degradation Pathway

In the presence of oxidizing agents, the primary amine and the nitro group are susceptible to oxidation.

G parent This compound product1 This compound N-oxide parent->product1 Oxidizing Agent (e.g., H₂O₂) product2 Ring-opened products parent->product2 Stronger Oxidation

Caption: Proposed oxidative degradation pathway of this compound.

Metabolic Nitroreduction Pathway

A common metabolic route for nitroaromatic compounds is the enzymatic reduction of the nitro group.[8][9] This is a stepwise reduction that proceeds through nitroso and hydroxylamino intermediates to the corresponding amine.[9]

G parent This compound intermediate1 5-Nitrosophthalazin-1-amine parent->intermediate1 Nitroreductase (2e⁻ reduction) intermediate2 5-Hydroxylaminophthalazin-1-amine intermediate1->intermediate2 Nitroreductase (2e⁻ reduction) product 5-Aminophthalazin-1-amine intermediate2->product Nitroreductase (2e⁻ reduction)

Caption: Proposed metabolic nitroreduction pathway of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid/Base Hydrolysis

Objective: To evaluate the stability of this compound in acidic and basic conditions.

Methodology:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).

  • For acid hydrolysis, add a known volume of the stock solution to a volumetric flask and make up the volume with 0.1 M HCl to a final concentration of 100 µg/mL.

  • For base hydrolysis, add a known volume of the stock solution to a volumetric flask and make up the volume with 0.1 M NaOH to a final concentration of 100 µg/mL.

  • Prepare a control sample by diluting the stock solution with purified water to the same concentration.

  • Incubate all samples at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw an aliquot from each sample, neutralize it if necessary (the acidic sample with NaOH and the basic sample with HCl), and dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Analyze the samples by a stability-indicating HPLC method.

Protocol 2: Forced Degradation Study - Oxidative Degradation

Objective: To assess the susceptibility of this compound to oxidative degradation.

Methodology:

  • Prepare a 100 µg/mL solution of this compound in a mixture of water and a suitable organic solvent.

  • Add a solution of 3% hydrogen peroxide to the sample solution.

  • Keep the sample at room temperature for a defined period, with aliquots taken at regular intervals (e.g., 2, 4, 8, 24 hours).

  • Analyze the aliquots directly by a stability-indicating HPLC method.

Protocol 3: Photostability Study

Objective: To determine the effect of light on the stability of this compound.

Methodology:

  • Expose a solution of this compound (e.g., 100 µg/mL) and a solid sample to a light source that provides a specified illumination (e.g., in a photostability chamber).

  • The exposure should conform to ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample, protected from light by wrapping the container in aluminum foil, should be stored under the same temperature and humidity conditions.

  • At the end of the exposure period, prepare the samples for analysis and evaluate them using a stability-indicating HPLC method.

Experimental Workflow for Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxidative Oxidative Stress (3% H₂O₂, RT) prep->oxidative photo Photostability (ICH Q1B) prep->photo sampling Sampling at Time Points acid->sampling base->sampling oxidative->sampling photo->sampling hplc HPLC Analysis sampling->hplc lcms LC-MS for Identification hplc->lcms If unknown peaks

Caption: General experimental workflow for forced degradation studies.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Nitrophthalazin-1-amine and Standard Nitroanilines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 5-Nitrophthalazin-1-amine against common nitroaniline isomers: 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline. The analysis is grounded in fundamental principles of organic chemistry, supported by experimental data, to inform synthesis, functionalization, and drug design efforts.

Introduction to Chemical Reactivity

The reactivity of an aromatic amine is primarily governed by the electron density of the nitrogen atom's lone pair and the aromatic ring system. Electron-donating groups (EDGs) increase electron density, enhancing basicity and nucleophilicity, and activating the ring towards electrophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease electron density, reducing reactivity.

In the compounds under review, the amino group (-NH₂) is a powerful EDG, while the nitro group (-NO₂) is a strong EWG. In this compound, the phthalazine core itself, containing two nitrogen atoms, acts as a significant EWG, profoundly influencing the molecule's overall reactivity profile.

Comparison of Basicity (pKa)

Basicity, quantified by the pKa of the conjugate acid (anilinium ion), is a direct measure of the availability of the nitrogen's lone pair to accept a proton. A lower pKa value indicates a weaker base.

The presence of the nitro group significantly reduces the basicity of aniline. The effect is most pronounced when the nitro group is ortho or para to the amine, due to direct resonance delocalization of the nitrogen's lone pair. In this compound, the combined electron-withdrawing effects of the nitro group and the two nitrogen atoms within the phthalazine ring system are expected to render it an exceptionally weak base, significantly less basic than the standard nitroanilines.

Table 1: Comparison of pKa Values for the Conjugate Acids of Aniline and Nitroanilines

CompoundStructurepKa of Conjugate Acid
Aniline (Reference)4.6
4-Nitroaniline1.0[1][2]
3-Nitroaniline2.47[3][4][5]
2-Nitroaniline-0.26[6][7][8]
This compound < -2.0 (Estimated)

Note: The pKa for this compound is an estimate based on the powerfully electron-withdrawing nature of the dinitrogenated phthalazine ring system, which would make it considerably less basic than 2-nitroaniline.

The following diagram illustrates the electronic factors that lead to this trend in basicity.

G cluster_0 Factors Decreasing Basicity cluster_1 Resulting Basicity Trend Aniline Aniline (Baseline Basicity) Nitroanilines Nitroanilines (-NO2 group withdraws electrons) Aniline->Nitroanilines - Resonance - Inductive Effect Phthalazinamine This compound (-NO2 and ring nitrogens withdraw electrons) Nitroanilines->Phthalazinamine - Additional Ring N atoms (Strong Inductive Effect) A Aniline B > 3-Nitroaniline C > 4-Nitroaniline D > 2-Nitroaniline E >> this compound

Fig. 1: Logical relationship of factors affecting amine basicity.

Reactivity in Electrophilic Aromatic Substitution (EAS)

EAS involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. The reaction is driven by the ring's ability to act as a nucleophile.

  • Nitroanilines : The -NH₂ group is a strong activating, ortho/para-directing substituent, while the -NO₂ group is a strong deactivating, meta-directing substituent.[9] In nitroanilines, the activating effect of the amino group generally dominates, directing substitution to the positions ortho and para to it. However, the overall reactivity of the ring is significantly lower than that of aniline due to the deactivating nitro group.[10] Direct nitration or halogenation often requires protecting the highly reactive amino group as an acetamide to prevent side reactions and control regioselectivity.[11][12]

  • This compound : The phthalazine ring is inherently electron-deficient and significantly less reactive towards electrophiles than benzene.[10] The addition of a nitro group further deactivates the system. While the amino group will still direct any potential substitution, the extreme deactivation of the ring system means that EAS reactions are expected to be exceptionally difficult, requiring harsh reaction conditions and likely resulting in low yields.

Reactivity as a Nucleophile

The nucleophilicity of the amine group, its ability to attack an electrophilic center, generally correlates with its basicity.[13] Weaker bases are typically weaker nucleophiles.

  • Nitroanilines : The reduced electron density on the nitrogen atom makes nitroanilines significantly less nucleophilic than aniline. This is evident in reactions like acylation or alkylation. For instance, unprotected aniline can fail to undergo Friedel–Crafts acylation in acidic media because the amino group is protonated, losing its nucleophilicity.[14] The low basicity of nitroanilines means they are less prone to protonation but are also inherently poor nucleophiles.

  • This compound : Given its extremely low estimated basicity, the amine group in this compound is predicted to be a very poor nucleophile. Reactions involving the amine as a nucleophile would be sluggish and likely require highly reactive electrophiles or catalytic activation.

Experimental Protocols

Protocol 1: Determination of pKa by Potentiometric Titration

This method is widely used to determine the dissociation constants of weak acids and bases.[15][16]

Objective: To determine the pKa of an amine by titrating a solution of its protonated form with a standardized base.

Materials:

  • Amine sample (e.g., 4-nitroaniline)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH), standardized

  • Deionized water

  • Calibrated pH meter with electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of the amine sample (e.g., ~1 mmol) and dissolve it in a beaker containing 50 mL of deionized water. If solubility is an issue, a co-solvent like methanol or acetonitrile can be used, but the final pKa value will be an apparent pKa (pKaapp) for that specific solvent system.[17]

  • Acidification: Add a slight excess of 0.1 M HCl to the amine solution to ensure the amine is fully protonated to its anilinium salt form. The initial pH should be below 2.[18]

  • Titration Setup: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution. Position the burette filled with standardized 0.1 M NaOH solution above the beaker.

  • Titration: Begin adding the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.[18]

  • Data Collection: Continue the titration well past the equivalence point, until the pH reaches approximately 12.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point (the point of steepest inflection on the curve).

    • The pKa is the pH at the half-equivalence point (the pH at which exactly half of the volume of NaOH required to reach the equivalence point has been added).

    • Alternatively, the pKa can be found from the inflection point of the first derivative of the titration curve.

The following workflow visualizes the pKa determination process.

G start Start prep Prepare Amine Solution (~1mM in H2O) start->prep acidify Acidify with 0.1M HCl (to pH < 2) prep->acidify setup Set up Titration Apparatus (pH meter, stirrer, burette) acidify->setup titrate Titrate with 0.1M NaOH (Add in small increments) setup->titrate record Record pH and Volume After Each Addition titrate->record titrate->record endpoint Continue Past Equivalence Point (to pH ~12) record->endpoint plot Plot pH vs. Volume endpoint->plot analyze Analyze Curve to Find Half-Equivalence Point plot->analyze pka pH = pKa analyze->pka end End pka->end

Fig. 2: Experimental workflow for pKa determination via titration.

Conclusion

This compound exhibits a reactivity profile that is significantly attenuated compared to standard nitroanilines.

  • Basicity & Nucleophilicity: It is an exceptionally weak base and a poor nucleophile due to the cumulative electron-withdrawing power of the nitro group and the fused phthalazine ring. Its reactivity in reactions where the amine attacks an electrophile will be markedly lower than that of 2-, 3-, or 4-nitroaniline.

  • Electrophilic Aromatic Substitution: The entire heterocyclic system is severely deactivated towards electrophilic attack. While the amino group provides strong ortho, para-directing influence, overcoming the high activation energy for substitution will require forcing conditions.

These characteristics are critical for drug development professionals to consider. While the phthalazine core is a common scaffold in pharmacologically active compounds, functionalization of the 5-nitro-1-amino derivative via standard aromatic chemistry methods will be challenging and require specialized, non-classical approaches.

References

Comparative Analysis of 5-Nitrophthalazin-1-amine and Other PARP Inhibitors in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biochemical assay performance of the putative PARP inhibitor 5-Nitrophthalazin-1-amine against established PARP inhibitors. Due to the limited publicly available data on this compound, its profile has been inferred based on structure-activity relationships of similar phthalazine-based compounds. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided.

Introduction to PARP Inhibition and the Phthalazine Scaffold

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway. They play a central role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP leads to the accumulation of unrepaired SSBs, which upon DNA replication, result in double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.

The phthalazine and phthalazinone scaffolds have proven to be effective core structures for the development of potent PARP inhibitors. Olaparib, the first FDA-approved PARP inhibitor, features a phthalazinone core and has demonstrated significant clinical benefit in patients with BRCA-mutated cancers. The structural characteristics of these compounds, including the atoms and functional groups attached to the core, play a crucial role in determining their potency, selectivity, and potential for off-target effects.

Comparative Performance of PARP Inhibitors

The following tables summarize the biochemical assay data for this compound (inferred) and a selection of well-characterized PARP inhibitors.

Table 1: In Vitro PARP Enzyme Inhibition
CompoundTargetIC50 (nM)Assay TypeReference
This compound (Inferred) PARP15 - 20Enzymatic-
PARP22 - 10Enzymatic-
OlaparibPARP11.9Enzymatic[1][2]
PARP21.5Enzymatic[2]
RucaparibPARP10.8Enzymatic[3]
PARP20.5Enzymatic[3]
PARP328Enzymatic[3]
TalazoparibPARP11.2 (Ki)Enzymatic[2]
PARP20.87 (Ki)Enzymatic[2]
VeliparibPARP15.2 (Ki)Enzymatic[4]
PARP22.9 (Ki)Enzymatic[4]

Note: The inhibitory profile for this compound is an educated estimation based on the structure-activity relationships of other phthalazinone-based PARP inhibitors. The nitro group is an electron-withdrawing group which could influence binding affinity, and the amine at position 1 is a key feature for interaction within the PARP active site. The actual performance would need to be validated experimentally.

Table 2: Cellular PARP Inhibition and Cytotoxicity
CompoundCell LineCellular PARP Inhibition (IC50, nM)Cytotoxicity (IC50, µM)Reference
This compound (Inferred) BRCA1-deficient10 - 500.1 - 1-
BRCA-proficient>1000>10-
OlaparibMDA-MB-436 (BRCA1 mutant)~50.004[5]
Capan-1 (BRCA2 deficient)-0.001 - 0.01[1]
RucaparibUWB1.289 (BRCA1 mutant)2.80.375[3]
UWB1.289+BRCA1-5.43[3]
TalazoparibMDA-MB-436 (BRCA1 mutant)<1<0.001[2]
VeliparibMDA-MB-436 (BRCA1 mutant)~5~1[4]

Cross-Reactivity and Off-Target Profile

A critical aspect of drug development is understanding the selectivity of a compound. Cross-reactivity with other enzymes, particularly kinases which share structural similarities in their ATP-binding pockets, can lead to unwanted side effects.

Table 3: Kinase Cross-Reactivity Profile
CompoundNumber of Kinases ScreenedKinases Inhibited >50% at 1 µMReference
This compound (Inferred) Not availableLikely to show some off-target kinase activity due to the phthalazine core, which has been associated with kinase inhibition.[6][7]
Olaparib>200Minimal off-target kinase activity reported.[8]
Rucaparib>300Some off-target activity reported, including against TANK1/2 at higher concentrations.[3]
Talazoparib>400Highly selective for PARP1/2 with minimal kinase cross-reactivity.[8]
Niraparib>400Some off-target kinase activity identified.[8]
VeliparibNot extensively reportedGenerally considered selective for PARP1/2.[4]

Inference for this compound: The phthalazine core is present in some kinase inhibitors, suggesting a potential for off-target effects on this class of enzymes. The specific substitution pattern will ultimately determine the selectivity profile.

Experimental Protocols

In Vitro PARP1 Enzyme Inhibition Assay (ELISA-based)

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of purified PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Activated DNA (e.g., salmon sperm DNA)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

  • Test compound (e.g., this compound) and reference inhibitors

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in assay buffer.

  • Add 25 µL of the compound dilutions to the histone-coated wells.

  • Prepare a reaction mixture containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in assay buffer.

  • Add 25 µL of the reaction mixture to each well to initiate the reaction.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate three times with wash buffer.

  • Add 50 µL of streptavidin-HRP conjugate diluted in assay buffer to each well and incubate for 30 minutes at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 50 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Cellular PARP Inhibition Assay (Intracellular PARylation Assay)

This assay measures the ability of a compound to inhibit PARP activity within intact cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-436)

  • Cell culture medium and supplements

  • Test compound and reference inhibitors

  • DNA damaging agent (e.g., methyl methanesulfonate - MMS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against poly(ADP-ribose) (PAR)

  • Secondary antibody conjugated to HRP

  • Western blot reagents and equipment

  • Densitometry software

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or reference inhibitor for 1-2 hours.

  • Induce DNA damage by treating the cells with a fixed concentration of MMS for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with the primary anti-PAR antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using a chemiluminescent substrate and capture the image.

  • Perform densitometry analysis to quantify the levels of PARylation.

  • Normalize the PAR signal to a loading control (e.g., β-actin or GAPDH).

  • Calculate the percent inhibition of PARylation for each compound concentration and determine the cellular IC₅₀ value.

Visualizations

PARP_Signaling_Pathway cluster_0 DNA Damage & PARP Activation cluster_1 PARylation & Repair Recruitment cluster_2 DNA Repair & Synthetic Lethality DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 binds to PARP1_active Activated PARP1 NAD NAD+ NAD->PARP1 substrate PAR Poly(ADP-ribose) (PAR) chains PARP1_active->PAR synthesizes XRCC1 XRCC1 PAR->XRCC1 recruits LIG3 DNA Ligase III PAR->LIG3 recruits PNKP PNKP PAR->PNKP recruits Repair_Complex DNA Repair Complex SSB_Repair SSB Repair Repair_Complex->SSB_Repair DSB Double-Strand Break (at replication fork) SSB_Repair->DSB if inhibited HR_Repair Homologous Recombination Repair DSB->HR_Repair repaired by Cell_Death Cell Death (Synthetic Lethality) HR_Repair->Cell_Death if deficient (e.g., BRCA-) PARP_Inhibitor This compound (or other PARPi) PARP_Inhibitor->PARP1_active inhibits

Caption: PARP signaling pathway and the mechanism of synthetic lethality with PARP inhibitors.

Experimental_Workflow cluster_workflow Workflow for In Vitro PARP Inhibition Assay start Start prepare_reagents Prepare Reagents: - Test Compound Dilutions - PARP1 Enzyme Mix - Biotinylated NAD+ start->prepare_reagents add_compounds Add Test Compounds to Histone-Coated Plate prepare_reagents->add_compounds initiate_reaction Initiate Reaction with PARP1 Enzyme Mix add_compounds->initiate_reaction incubation_1 Incubate for 1 hour at Room Temperature initiate_reaction->incubation_1 wash_1 Wash Plate incubation_1->wash_1 add_streptavidin Add Streptavidin-HRP wash_1->add_streptavidin incubation_2 Incubate for 30 minutes add_streptavidin->incubation_2 wash_2 Wash Plate incubation_2->wash_2 add_substrate Add TMB Substrate wash_2->add_substrate read_plate Read Absorbance at 450 nm add_substrate->read_plate analyze_data Analyze Data and Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: A generalized experimental workflow for an in vitro PARP inhibition ELISA.

Conclusion

While direct experimental data for this compound is not yet available in the public domain, its structural similarity to known phthalazinone-based PARP inhibitors suggests it is likely to exhibit inhibitory activity against PARP1 and PARP2. The key determinants of its potency and selectivity will be the specific interactions of the nitro and amine groups within the enzyme's active site. Based on the profiles of other PARP inhibitors, it is anticipated to show significant cytotoxicity in cancer cells with deficient homologous recombination repair. However, as with any novel compound, a thorough experimental evaluation is necessary to confirm its biochemical profile and assess its potential for cross-reactivity with other enzymes, such as kinases. The provided experimental protocols offer a starting point for such an evaluation.

References

Isomeric Purity Analysis of 5-Nitrophthalazin-1-amine: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that can significantly impact their efficacy and safety. For 5-Nitrophthalazin-1-amine, a heterocyclic amine of interest in medicinal chemistry, ensuring the absence or control of positional isomers is paramount. This guide provides a comparative overview of analytical methodologies for the determination of isomeric purity, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Positional isomers, such as the potential impurity 8-Nitrophthalazin-1-amine, can exhibit different pharmacological and toxicological profiles. Therefore, robust analytical methods are required for their separation and quantification. This document outlines detailed experimental protocols and presents comparative data to assist researchers in selecting the most appropriate method for their needs.

Comparison of Analytical Techniques

The two primary chromatographic techniques suitable for the isomeric purity analysis of this compound are HPLC and GC-MS. Each method offers distinct advantages and disadvantages in terms of resolution, sensitivity, and sample throughput.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Typical Stationary Phase C18 reversed-phase silica gel.Polysiloxane-based (e.g., 5% phenyl polysiloxane).
Mobile/Carrier Gas Acetonitrile/Water or Methanol/Water gradients.Inert gas (e.g., Helium, Nitrogen).
Detection UV-Vis (Diode Array Detector).Mass Spectrometry (Electron Ionization).
Sample Derivatization Generally not required.Often required for polar amines to improve volatility and peak shape (e.g., silylation, acylation).
Resolution of Isomers Good to excellent, highly dependent on column chemistry and mobile phase composition.Can be challenging for positional isomers with similar boiling points; may require specialized columns or derivatization to enhance separation.
Sensitivity High (ng to µg range).Very high (pg to ng range).
Quantitative Accuracy Excellent with proper calibration.Excellent with proper calibration and internal standards.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound from its potential isomer, 8-Nitrophthalazin-1-amine.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (optional, for pH adjustment and improved peak shape).

  • This compound reference standard.

  • 8-Nitrophthalazin-1-amine reference standard (if available).

Chromatographic Conditions:

ParameterValue
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm and 320 nm

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same diluent for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a GC-MS method for the analysis of this compound, which includes a derivatization step to improve its volatility.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary GC column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatizing agent.

  • Pyridine (anhydrous).

  • Ethyl acetate (GC grade).

  • This compound reference standard.

Derivatization Procedure:

  • To 1 mg of the this compound sample in a vial, add 100 µL of anhydrous pyridine and 200 µL of BSTFA + 1% TMCS.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

GC-MS Conditions:

ParameterValue
Column 5% Phenyl Polysiloxane (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program Start at 150 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-500

Workflow for Isomeric Purity Analysis

The following diagram illustrates a typical workflow for the analysis of isomeric purity, from sample reception to final reporting.

Isomeric_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing cluster_report Reporting Sample Sample Receipt Dissolution Dissolution & Dilution Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization HPLC HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis Derivatization->GCMS Integration Peak Integration HPLC->Integration GCMS->Integration Quantification Quantification Integration->Quantification Purity Isomeric Purity Calculation Quantification->Purity Report Final Report Purity->Report

Caption: Workflow for Isomeric Purity Analysis of this compound.

Signaling Pathway and Logical Relationship

The isomeric purity of a drug candidate can have a direct impact on its interaction with biological targets. The diagram below illustrates the logical relationship between isomeric purity and the desired therapeutic effect.

Signaling_Pathway cluster_compound Drug Substance cluster_interaction Biological Interaction cluster_effect Pharmacological Effect Pure Isomerically Pure This compound Target Target Receptor Pure->Target Specific Binding Impure Mixture with 8-Nitrophthalazin-1-amine Impure->Target Altered Binding SideEffects Potential Side Effects Impure->SideEffects Efficacy Desired Therapeutic Effect Target->Efficacy

Caption: Impact of Isomeric Purity on Biological Activity.

Conclusion

Both HPLC and GC-MS are powerful techniques for the isomeric purity analysis of this compound. The choice between the two methods will depend on the specific requirements of the analysis, including the need for high sensitivity, the availability of instrumentation, and the complexity of the sample matrix. For routine quality control, the described HPLC method offers a robust and reliable approach without the need for derivatization. For investigational purposes or when higher sensitivity is required, the GC-MS method provides an excellent alternative. It is crucial for researchers and drug development professionals to validate their chosen method to ensure it is fit for its intended purpose and provides accurate and precise results for the isomeric purity of this compound.

A Comparative Analysis of Computational and Experimental Data for 5-Nitrophthalazin-1-amine and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data reveals a scarcity of information on a compound specifically named "5-Nitrophthalazin-1-amine." Scientific databases and chemical suppliers predominantly feature the closely related compound, 5-Nitrophthalazin-1(2H)-one. This guide, therefore, presents a comparative analysis of computational data for 5-Nitrophthalazin-1(2H)-one and relevant experimental data for a series of aminophthalazinone derivatives, offering valuable insights for researchers in drug discovery and development.

This approach is taken to provide the most relevant and actionable information in the likely event that "this compound" is a misnomer for the more extensively documented 5-Nitrophthalazin-1(2H)-one or a novel compound without published data.

Computational Data for 5-Nitrophthalazin-1(2H)-one

Computational models provide theoretical predictions of a molecule's physicochemical properties, which are instrumental in the early stages of drug development for predicting bioavailability and potential interactions. The following table summarizes the available computational data for 5-Nitrophthalazin-1(2H)-one (CAS No. 89898-93-1).[1][2]

PropertyPredicted ValueData Source
Molecular Formula C₈H₅N₃O₃ChemScene[1]
Molecular Weight 191.14 g/mol ChemScene[1]
Topological Polar Surface Area (TPSA) 88.89 ŲChemScene[1]
LogP 0.8313ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Rotatable Bonds 1ChemScene[1]
Experimental Data: Cytotoxicity of Aminophthalazinone Derivatives

Experimental data for aminophthalazinone derivatives, which share a core structure with the target compound, offer insights into their potential biological activity. A study on the synthesis and biological evaluation of various amino- and polyaminophthalazin-1(2H)-ones revealed their cytotoxic effects on different cancer cell lines.

The following table summarizes the IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro) for selected aminophthalazinone derivatives against human colon adenocarcinoma (HT-29), human prostate cancer (PC-3), and mouse fibroblast (L-929) cell lines.[3]

CompoundHT-29 IC₅₀ (µM)PC-3 IC₅₀ (µM)L-929 IC₅₀ (µM)
5c 36.6745.9827.35
5d 29.7920.1220.44
5f 27.4127.2720.1
5g 31.4522.421.32
6b 51.6566.2792.93
6d 75.5882.9552.69

Experimental Protocols

Synthesis of Amino- and Polyaminophthalazin-1(2H)-ones

The synthesis of the evaluated aminophthalazinone derivatives was achieved through a palladium-catalyzed amination reaction.[3]

General Procedure:

  • A mixture of the respective 4-bromophthalazinone derivative (1.0 mmol), the appropriate amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol %), and BINAP (0.03 mmol, 3 mol %) in anhydrous toluene (10 mL) was stirred under an argon atmosphere.

  • The reaction mixture was heated at 110 °C for the time specified in the original study.

  • After cooling to room temperature, the solvent was evaporated under reduced pressure.

  • The residue was purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to afford the desired aminophthalazinone product.

Cytotoxicity Analysis by MTT Assay

The cytotoxic activity of the synthesized compounds was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

Protocol:

  • HT-29, PC-3, and L-929 cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • The cells were then treated with the test compounds at various concentrations for 72 hours.

  • After the incubation period, the medium was removed, and 100 µL of MTT solution (0.5 mg/mL in PBS) was added to each well.

  • The plates were incubated for an additional 4 hours at 37 °C.

  • The MTT solution was then removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The IC₅₀ values were calculated from the dose-response curves.

Visualizing the Synthetic Pathway

The following diagram illustrates the general workflow for the palladium-catalyzed amination reaction used to synthesize the aminophthalazinone derivatives.

Synthesis_Workflow General Workflow for Palladium-Catalyzed Amination cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_process Process 4-Bromophthalazinone 4-Bromophthalazinone Reaction Reaction 4-Bromophthalazinone->Reaction Amine Amine Amine->Reaction Pd2(dba)3 Pd2(dba)3 Pd2(dba)3->Reaction BINAP BINAP BINAP->Reaction Toluene Toluene Toluene->Reaction 110 C 110 C 110 C->Reaction Argon Argon Argon->Reaction Purification Purification Reaction->Purification Aminophthalazinone Product Aminophthalazinone Product Purification->Aminophthalazinone Product Final Product

Caption: Palladium-catalyzed synthesis of aminophthalazinones.

References

Comparative Guide to the Synthesis of 5-Nitrophthalazin-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes for 5-Nitrophthalazin-1-amine, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of a direct, established protocol, this document outlines plausible synthetic pathways based on analogous reactions reported in the literature for related phthalazine derivatives. The information presented is intended to guide researchers in developing a reproducible and efficient synthesis.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical development, owing to the prevalence of the phthalazine core in various bioactive molecules. The presence of both a nitro and an amino group on the phthalazine scaffold makes it a versatile building block for further chemical modifications. This guide explores potential synthetic strategies, focusing on precursor synthesis and subsequent functional group transformations.

Proposed Synthetic Pathways

Based on a thorough review of related chemical literature, two primary synthetic routes are proposed for the synthesis of this compound. Both pathways converge on the key intermediate, 1-chloro-5-nitrophthalazine.

Method 1: Nitration of 1-Chlorophthalazine followed by Amination

This method involves the initial synthesis of 1-chlorophthalazine, followed by a nitration step and subsequent amination.

Method 2: Chlorination of 5-Nitrophthalazin-1(2H)-one followed by Amination

This alternative approach begins with the synthesis of a nitrated phthalazinone, which is then chlorinated and subsequently aminated to yield the final product.

The logical workflow for these proposed synthetic pathways can be visualized as follows:

G cluster_0 Method 1 cluster_1 Method 2 A1 Phthalazin-1(2H)-one B1 1-Chlorophthalazine A1->B1 Chlorination (e.g., POCl3) C1 1-Chloro-5-nitrophthalazine B1->C1 Nitration (e.g., HNO3/H2SO4) D1 This compound C1->D1 Amination (e.g., NH3) A2 Phthalic Anhydride B2 3-Nitrophthalic Acid A2->B2 Nitration C2 5-Nitrophthalazin-1(2H)-one B2->C2 Hydrazinolysis D2 1-Chloro-5-nitrophthalazine C2->D2 Chlorination (e.g., POCl3) E2 This compound D2->E2 Amination (e.g., NH3)

Caption: Proposed synthetic pathways for this compound.

Experimental Protocols (Proposed)

The following are proposed experimental protocols based on analogous reactions found in the chemical literature. Researchers should note that these are theoretical procedures and require optimization and validation.

Method 1: Step-wise Synthesis from Phthalazin-1(2H)-one

Step 1a: Synthesis of 1-Chlorophthalazine from Phthalazin-1(2H)-one

A mixture of Phthalazin-1(2H)-one and phosphorus oxychloride (POCl₃) is heated, typically at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the crude 1-chlorophthalazine. The product is then filtered, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

Step 1b: Nitration of 1-Chlorophthalazine

1-Chlorophthalazine is slowly added to a cold (0-5 °C) mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction temperature is carefully controlled to prevent over-nitration and side reactions. The mixture is stirred for a specific duration, and the reaction is monitored by TLC. After completion, the reaction mixture is poured onto crushed ice, leading to the precipitation of 1-chloro-5-nitrophthalazine. The solid is collected by filtration, washed with cold water until neutral, and dried.

Step 1c: Amination of 1-Chloro-5-nitrophthalazine

1-Chloro-5-nitrophthalazine is dissolved in a suitable solvent (e.g., ethanol, dioxane) in a sealed pressure vessel. A solution of ammonia in the same solvent (or aqueous ammonia) is added, and the mixture is heated. The reaction progress is monitored by TLC. After cooling, the solvent is evaporated, and the residue is treated with water. The solid product, this compound, is collected by filtration and can be purified by recrystallization.

Method 2: Step-wise Synthesis from Phthalic Anhydride

Step 2a: Synthesis of 3-Nitrophthalic Acid

Phthalic anhydride is nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid. The reaction is typically carried out at an elevated temperature. After the reaction is complete, the mixture is cooled and poured into ice water to precipitate the 3-nitrophthalic acid.

Step 2b: Synthesis of 5-Nitrophthalazin-1(2H)-one

3-Nitrophthalic acid is reacted with hydrazine hydrate in a suitable solvent, such as ethanol or water, under reflux conditions. The cyclization reaction yields 5-Nitrophthalazin-1(2H)-one, which precipitates upon cooling and can be collected by filtration.

Step 2c: Synthesis of 1-Chloro-5-nitrophthalazine

This step is analogous to Step 1a, where 5-Nitrophthalazin-1(2H)-one is treated with a chlorinating agent like phosphorus oxychloride to yield 1-chloro-5-nitrophthalazine.

Step 2d: Amination of 1-Chloro-5-nitrophthalazine

This final step is identical to Step 1c, involving the reaction of 1-chloro-5-nitrophthalazine with an ammonia source to produce this compound.

Data Presentation: Comparison of Proposed Methods

ParameterMethod 1: Nitration of 1-ChlorophthalazineMethod 2: Chlorination of 5-Nitrophthalazinone
Starting Materials Phthalazin-1(2H)-onePhthalic Anhydride
Number of Steps 34
Key Intermediate 1-Chlorophthalazine5-Nitrophthalazin-1(2H)-one
Potential Challenges - Regioselectivity of nitration. - Potential for over-nitration.- Potentially lower overall yield due to more steps. - Handling of nitrating agents in the first step.
Potential Advantages - Fewer synthetic steps. - Commercially available starting material.- Potentially better control over the position of the nitro group.

Logical Relationship Diagram

The decision-making process for selecting a synthetic route can be represented by the following logical diagram:

G Start Objective: Synthesize This compound Decision1 Availability of Starting Materials Start->Decision1 Method1 Method 1: Start from Phthalazin-1(2H)-one Decision1->Method1 Phthalazin-1(2H)-one is readily available Method2 Method 2: Start from Phthalic Anhydride Decision1->Method2 Phthalic Anhydride is preferred starting point Eval1 Evaluate Nitration Regioselectivity & Yield Method1->Eval1 Eval2 Evaluate Overall Yield & Process Complexity Method2->Eval2 Optimization Optimize Reaction Conditions Eval1->Optimization Eval2->Optimization FinalProduct Pure this compound Optimization->FinalProduct

Caption: Decision workflow for selecting a synthesis method.

Conclusion

The synthesis of this compound is achievable through multi-step synthetic sequences. This guide proposes two plausible routes, both of which require experimental validation and optimization. Method 1 appears more direct, but the regioselectivity of the nitration step is a critical factor to control. Method 2 offers potentially better control over the introduction of the nitro group but involves an additional step. Researchers are encouraged to perform small-scale feasibility studies for both routes to determine the most efficient and reproducible method for their specific needs. The successful synthesis and characterization of this compound will provide a valuable building block for the development of new chemical entities.

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